Entacapone acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O6/c11-4-6(10(15)16)1-5-2-7(12(17)18)9(14)8(13)3-5/h1-3,13-14H,(H,15,16)/b6-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDDOLQEZBJWFZ-LZCJLJQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166871 | |
| Record name | Entacapone acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160391-70-8 | |
| Record name | Entacapone acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160391708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Entacapone acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENTACAPONE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U917C92QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Entacapone's Peripheral Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT) that primarily acts in peripheral tissues. Its mechanism of action is intrinsically linked to the pharmacokinetics of levodopa, the cornerstone of Parkinson's disease therapy. By inhibiting peripheral COMT, entacapone prevents the conversion of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability and extending the plasma half-life of levodopa. This enhanced and more sustained levodopa exposure in the systemic circulation leads to a greater and more consistent supply of the dopamine precursor to the central nervous system, ultimately providing improved symptomatic control in Parkinson's disease patients experiencing "wearing-off" phenomena. This technical guide provides an in-depth exploration of the peripheral mechanism of action of entacapone, including quantitative data on its effects, detailed experimental protocols, and visualizations of the key pathways and processes.
Core Mechanism of Action in Peripheral Tissues
The primary mechanism of action of entacapone in peripheral tissues is the potent and specific inhibition of the enzyme catechol-O-methyltransferase (COMT).[1][2] COMT is a key enzyme involved in the metabolism of catechols, including levodopa.[1] In patients treated with levodopa and a dopa decarboxylase inhibitor (DDI) like carbidopa or benserazide, the peripheral conversion of levodopa to dopamine is significantly reduced. Consequently, COMT-mediated O-methylation becomes a major pathway for levodopa's peripheral metabolism, converting it to the inactive metabolite 3-O-methyldopa (3-OMD).[1]
Entacapone, administered concurrently with levodopa/DDI, selectively and reversibly binds to the COMT enzyme in the periphery, with the highest activity of COMT found in the liver and kidneys.[1] This inhibition is of a reversible, tight-binding type. By blocking the action of COMT, entacapone significantly reduces the O-methylation of levodopa, leading to a substantial decrease in the formation of 3-OMD.[3][4] This, in turn, results in a higher proportion of the administered levodopa dose remaining unmetabolized in the systemic circulation.
The direct consequences of this peripheral COMT inhibition are a significant increase in the plasma area under the curve (AUC) and a prolongation of the elimination half-life of levodopa.[3][4] This leads to more sustained and stable plasma concentrations of levodopa, ensuring a more continuous supply of the dopamine precursor to the brain.
Quantitative Effects of Entacapone on Levodopa Pharmacokinetics
The co-administration of entacapone with levodopa/carbidopa leads to quantifiable and clinically significant alterations in the pharmacokinetic profile of levodopa. These effects have been consistently demonstrated in numerous clinical studies.
| Parameter | Levodopa/Carbidopa Alone | Levodopa/Carbidopa + 200 mg Entacapone | Percentage Change | Reference |
| Levodopa AUC (Area Under the Curve) | Varies by dose and individual | Increased by 30-40% | ↑ 30-40% | [5] |
| Levodopa Elimination Half-life (t1/2) | ~1.5 hours | Prolonged by 23-48% | ↑ 23-48% | [4] |
| 3-O-methyldopa (3-OMD) AUC | Baseline | Decreased by 39-66% | ↓ 39-66% | [4] |
| Daily "Off" Time | Baseline | Decreased by 11-20% | ↓ 11-20% | [4] |
Table 1: Summary of Quantitative Effects of Entacapone on Levodopa Pharmacokinetics and Clinical Response.
| Tissue | IC50 (nM) | Reference |
| Rat Duodenum | 10 | [6] |
| Rat Liver (soluble COMT) | 160 | [6] |
| Human Liver | 151 | [7] |
Table 2: In Vitro Inhibitory Potency (IC50) of Entacapone on COMT Activity.
Experimental Protocols
In Vitro COMT Inhibition Assay
Objective: To determine the in vitro potency of entacapone in inhibiting COMT activity.
Methodology: A validated method for assessing COMT activity involves the use of a fluorescent substrate, which allows for high-throughput screening and precise quantification of inhibition.
-
Enzyme Source: Recombinant human soluble COMT (S-COMT) is used as the source of the enzyme.
-
Substrate: A fluorescent substrate such as 3-BTD (a COMT-specific two-photon fluorescent probe) is utilized. Alternatively, a more traditional substrate like 3,4-dihydroxybenzoic acid can be used, with product detection via HPLC.[7][8]
-
Reaction Mixture: The reaction is typically performed in a phosphate-buffered saline (PBS) solution (pH 7.4) containing:
-
Recombinant human S-COMT (e.g., 2.0 µg/mL)
-
MgCl₂ (e.g., 5 mM) as a cofactor
-
Dithiothreitol (DTT) (e.g., 1 mM) to maintain a reducing environment
-
S-adenosyl-L-methionine (SAM) (e.g., 200 µM) as the methyl donor
-
3-BTD (e.g., 2 µM) as the substrate
-
Varying concentrations of entacapone (or other test inhibitors)
-
-
Incubation: The reaction mixture is pre-incubated at 37°C for a short period (e.g., 3 minutes) before initiating the reaction by adding SAM. The reaction then proceeds at 37°C for a defined time (e.g., 6 minutes).[8]
-
Termination: The reaction is stopped by adding an ice-cold solution of acetonitrile containing 1% formic acid.[8]
-
Detection: The fluorescent product is measured using a multi-mode microplate reader at the appropriate excitation and emission wavelengths (e.g., 390/510 nm for the product of 3-BTD).[8]
-
Data Analysis: The residual COMT activity is calculated as a percentage of the control (vehicle-treated) sample. The IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic reaction by 50%, is determined by plotting the residual activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Pharmacokinetic Study of Entacapone and Levodopa
Objective: To evaluate the effect of entacapone on the pharmacokinetics of levodopa in human subjects.
Methodology: A typical clinical study to assess this interaction would be a randomized, double-blind, placebo-controlled, crossover study.
-
Study Population: The study can be conducted in healthy volunteers or in the target patient population (i.e., Parkinson's disease patients).[1][9]
-
Study Design: A crossover design is often employed, where each participant receives both the active treatment (levodopa/carbidopa + entacapone) and the control (levodopa/carbidopa + placebo) in a randomized sequence, separated by a washout period.[1][3]
-
Dosing Regimen:
-
Participants receive a standardized dose of levodopa/carbidopa.
-
Concurrently, they receive either a 200 mg dose of entacapone or a matching placebo.[1]
-
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[5]
-
Sample Processing and Analysis:
-
Blood samples are collected in tubes containing an anticoagulant and a stabilizer to prevent degradation of the analytes.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Plasma concentrations of levodopa, carbidopa, entacapone, and their metabolites (e.g., 3-OMD) are determined using a validated analytical method, typically High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[10]
-
Chromatographic Separation: A C8 or C18 column is commonly used with a gradient mobile phase consisting of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent mixture (e.g., acetonitrile:methanol with 0.1% formic acid).[10]
-
Detection: Tandem mass spectrometry provides high selectivity and sensitivity for the simultaneous quantification of multiple analytes.
-
-
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each analyte:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.
-
t1/2: Elimination half-life.
-
-
Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters of levodopa and its metabolites between the entacapone and placebo treatment groups to determine the significance of any observed differences.
Visualizations
Caption: Peripheral metabolism of levodopa and the inhibitory action of entacapone on COMT.
References
- 1. Entacapone improves the pharmacokinetic and therapeutic response of controlled release levodopa/carbidopa in Parkinson's patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of different repeated doses of entacapone on the pharmacokinetics of L-Dopa and on the clinical response to L-Dopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COMT inhibition by high-dose entacapone does not affect hemodynamics but changes catecholamine metabolism in healthy volunteers at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double-blind, placebo-controlled study of entacapone in levodopa-treated patients with stable Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of assay of catechol-O-methyltransferase activity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of oral entacapone after frequent multiple dosing and effects on levodopa disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Entacapone Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to Entacapone acid. As a known impurity of the anti-Parkinsonian drug Entacapone, a thorough understanding of this compound is crucial for quality control, drug stability, and safety assessment in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound, systematically named (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid, is a close structural analog of Entacapone. It is recognized as "Entacapone Impurity F" in pharmacopeial monographs.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 160391-70-8[1][2][3] |
| Molecular Formula | C₁₀H₆N₂O₆[1][2] |
| Molecular Weight | 250.16 g/mol [1][2] |
| IUPAC Name | (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid[] |
| Synonyms | Entacapone Impurity F, Tyrphostin AG 1290, AG 1290[] |
The key structural difference between this compound and its parent drug, Entacapone, lies in the terminal functional group. Entacapone possesses a diethylamide group, whereas this compound has a carboxylic acid moiety. This seemingly minor alteration has a significant impact on the molecule's physicochemical properties.
Physicochemical Properties
The physicochemical characteristics of this compound are distinct from those of Entacapone, influencing its solubility, polarity, and chromatographic behavior.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Yellow to Green Solid[] |
| Melting Point | 124-126°C[] |
| Boiling Point | 478.9 ± 45.0°C at 760 mmHg[] |
| Density | 1.744 ± 0.06 g/cm³[] |
| Solubility | Soluble in DMSO, MEOH-DMSO[1][] |
For comparison, Entacapone has a melting point of 162-163°C and is practically insoluble in water, though soluble in organic solvents like ethanol and DMSO. The presence of the carboxylic acid group in this compound is expected to increase its polarity compared to the diethylamide of Entacapone.
Context: Role as an Impurity in Entacapone
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines.[5][6][7] It is prescribed as an adjunct to levodopa/carbidopa therapy for Parkinson's disease to improve the bioavailability and extend the clinical effect of levodopa.[5][8] The presence of impurities such as this compound in the active pharmaceutical ingredient (API) or formulated drug product is a critical quality attribute that must be monitored and controlled.
The synthesis of Entacapone often involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide.[9][10][11] this compound can potentially arise as a byproduct or a degradation product under certain conditions. Forced degradation studies of Entacapone have shown its susceptibility to hydrolysis, particularly under basic conditions, which could lead to the formation of this compound.[12]
Experimental Protocols
Analytical Method for the Determination of this compound (Impurity F)
The following is a representative experimental protocol for the separation and quantification of this compound in Entacapone drug substance or product using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is based on established analytical procedures for Entacapone and its impurities.[13][14][15]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% v/v phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient program should be optimized to achieve separation between Entacapone, this compound, and other potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Sample Solution: Accurately weigh and dissolve the Entacapone sample in the diluent to a known concentration.
-
System Suitability: Inject a system suitability solution containing Entacapone and this compound to ensure adequate resolution and reproducibility.
Validation Parameters:
The analytical method should be validated according to ICH guidelines, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.[16]
Forced Degradation Study
To understand the stability of Entacapone and the formation of this compound, forced degradation studies are essential.[16][17][18]
Protocol Outline:
-
Expose the Entacapone drug substance or product to various stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C
-
Basic Hydrolysis: 0.1 N NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Dry heat at a specified temperature
-
Photolytic Degradation: Exposure to UV and visible light
-
-
Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method, as described above.
-
Identify and quantify the degradation products, including this compound.
Visualizations
References
- 1. allmpus.com [allmpus.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Entacapone - Wikipedia [en.wikipedia.org]
- 7. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Entacapone? [synapse.patsnap.com]
- 9. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]
- 10. Process for the preparation of entacapone - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN104402764A - Preparation method for entacapone - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijarmps.org [ijarmps.org]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. thepharmajournal.com [thepharmajournal.com]
Entacapone acid as a selective COMT inhibitor
An In-depth Technical Guide to Entacapone: A Selective COMT Inhibitor
Abstract
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT) that plays a crucial role in the management of Parkinson's disease.[1] Administered as an adjunct to levodopa/carbidopa therapy, Entacapone peripherally blocks the COMT enzyme, which is a major pathway for levodopa metabolism when aromatic L-amino acid decarboxylase (AADC) is inhibited by carbidopa.[2][3] This inhibition leads to a significant increase in the plasma half-life and bioavailability of levodopa, thereby providing more sustained dopamine levels in the central nervous system.[3][4] This guide provides a comprehensive technical overview of Entacapone, detailing its mechanism of action, preclinical and clinical pharmacology, and key experimental protocols for its evaluation.
Introduction
Parkinson's disease (PD) is a neurodegenerative disorder characterized by the progressive loss of dopamine-producing neurons in the substantia nigra.[3] The cornerstone of PD therapy is levodopa (L-DOPA), the metabolic precursor to dopamine.[3] However, levodopa is extensively metabolized in the periphery, primarily by AADC and COMT.[3] To enhance its central nervous system (CNS) availability, levodopa is co-administered with a peripheral AADC inhibitor, such as carbidopa.[2] In the presence of AADC inhibition, COMT becomes the principal enzyme responsible for the peripheral degradation of levodopa to the inactive metabolite 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD).[1][5] This metabolic shunt reduces the amount of levodopa reaching the brain and contributes to the "wearing-off" phenomenon experienced by many patients. Entacapone was developed to address this limitation by selectively inhibiting peripheral COMT.[4]
Mechanism of Action
Entacapone is a nitrocatechol-structured compound that acts as a potent, selective, and reversible inhibitor of the COMT enzyme.[1][5] The COMT enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of catechol-containing substrates, including levodopa and catecholamines like dopamine, norepinephrine, and epinephrine.[5][6] Entacapone's inhibitory action is primarily exerted in peripheral tissues, as it does not cross the blood-brain barrier to a significant extent.[4]
By inhibiting peripheral COMT, Entacapone prevents the conversion of levodopa to 3-OMD.[5] This action has two major consequences:
-
Increased Levodopa Bioavailability: More levodopa is available to cross the blood-brain barrier. Co-administration of 200 mg of Entacapone with levodopa/carbidopa increases the area under the curve (AUC) of levodopa by approximately 35-40%.[5][7]
-
Prolonged Levodopa Half-Life: The elimination half-life of levodopa is extended from approximately 1.3 hours to 2.4 hours.[5][7]
This alteration in levodopa pharmacokinetics results in more stable and sustained plasma concentrations, leading to more consistent dopaminergic stimulation in the brain and a reduction in motor fluctuations.[1]
Preclinical Pharmacology
In Vitro Inhibitory Activity
Entacapone has been demonstrated to be a potent inhibitor of COMT in various in vitro assays. Its inhibitory concentration (IC50) and inhibition constant (Ki) values have been determined using COMT from different tissue sources, highlighting its high affinity for the enzyme.
Table 1: In Vitro Inhibitory Potency of Entacapone against COMT
| COMT Source/Type | IC50 (nM) | Ki (nM) | Reference(s) |
|---|---|---|---|
| Rat Liver (Total COMT) | 20.1 | 10.7 | [8][9] |
| Rat Liver (Soluble, S-COMT) | 14.3 | - | [8] |
| Rat Liver (Membrane-bound, MB-COMT) | 73.3 | - | [8] |
| Rat Duodenum | 10 | - | [10] |
| Human Liver | 151 | - |[11] |
In Vivo Models
In vivo studies in animal models, primarily rats, have been crucial for characterizing the pharmacokinetic and pharmacodynamic profile of Entacapone. These studies confirmed that Entacapone effectively inhibits COMT in peripheral tissues, such as the liver and duodenum, leading to a significant reduction in the formation of 3-OMD from administered levodopa.[9][12] Animal models also helped establish that Entacapone has a shorter duration of action compared to other COMT inhibitors like tolcapone and has minimal penetration into the CNS.[9]
Clinical Pharmacology
Pharmacokinetics
Entacapone is rapidly absorbed following oral administration, with linear pharmacokinetics over a dose range of 5 to 800 mg.[4][13] It is highly bound to plasma proteins (approximately 98%), primarily albumin, which limits its distribution into tissues.[4][5]
Table 2: Pharmacokinetic Properties of Entacapone (200 mg dose)
| Parameter | Value | Unit | Reference(s) |
|---|---|---|---|
| Time to Peak Concentration (Tmax) | ~1.0 | hour | [5][13] |
| Peak Plasma Concentration (Cmax) | ~1.2 | µg/mL | [5][13] |
| Absolute Bioavailability | ~35 | % | [5] |
| Plasma Protein Binding | 98 | % | [4][5] |
| Elimination Half-Life (β-phase) | 0.4 - 0.7 | hour | [5][13] |
| Elimination Half-Life (γ-phase) | 2.4 | hour | [5][13] |
| Metabolism | Isomerization and Glucuronidation | - | [5][13] |
| Excretion | 90% in feces, 10% in urine | - |[5] |
Entacapone is almost completely metabolized before excretion, mainly via isomerization to its cis-isomer, followed by direct glucuronidation.[5][13] These metabolites are inactive. Food does not significantly affect the pharmacokinetics of Entacapone.[5]
Pharmacodynamics
The pharmacodynamic effect of Entacapone is directly related to its inhibition of COMT. This is often measured ex vivo by assessing COMT activity in erythrocytes (red blood cells) following oral administration. Studies in healthy volunteers have shown a dose-dependent, reversible inhibition of erythrocyte COMT activity.[5] A single 200 mg dose of Entacapone results in an average maximum inhibition of 65%, which returns to baseline within 8 hours.[5] This reversible and short-acting profile necessitates its administration with every levodopa dose.[4]
Table 3: Effect of Entacapone (200 mg) on Levodopa Pharmacokinetics
| Parameter | Change | Reference(s) |
|---|---|---|
| Levodopa AUC | Increased by ~35% | [5][14] |
| Levodopa Elimination Half-Life | Prolonged from 1.3 to 2.4 hours | [5] |
| Levodopa Cmax | Generally unaffected | [4][5] |
| Levodopa Tmax | Generally unaffected | [4][5] |
| Plasma 3-OMD Levels | Markedly decreased |[5] |
Clinical Efficacy
Numerous randomized, placebo-controlled clinical trials have established the efficacy of Entacapone in treating end-of-dose "wearing-off" motor fluctuations in PD patients.[15] The addition of Entacapone to levodopa therapy provides significant clinical benefits.
Table 4: Summary of Clinical Efficacy of Adjunctive Entacapone Therapy
| Endpoint | Improvement vs. Placebo | Reference(s) |
|---|---|---|
| Daily "ON" Time | Increased by 1.0 - 1.7 hours | [4][15][16] |
| Daily "OFF" Time | Decreased by 1.2 - 1.5 hours | [4][16] |
| UPDRS Motor Score | Significant improvement | [16][17] |
| UPDRS ADL Score | Significant improvement | [16][18] |
| Daily Levodopa Dose | Reduced by 10-30% |[4][19][20] |
The benefits of Entacapone are observed shortly after treatment initiation and are maintained during long-term therapy.[5] However, the therapeutic advantage is lost upon withdrawal of the drug.[16][19] The most common adverse events are dopaminergic in nature, such as dyskinesia, which can often be managed by reducing the levodopa dosage.[15][16]
Experimental Protocols
In Vitro COMT Inhibition Assay (Representative Protocol)
This protocol describes a common fluorescence-based method for determining the IC50 value of a test compound like Entacapone against recombinant human soluble COMT (S-COMT).
1. Reagents and Materials:
-
Recombinant Human S-COMT
-
S-adenosyl-L-methionine (SAM) - Methyl donor
-
3-Bromo-7,8-dihydroxycoumarin (3-BTD) - Fluorescent substrate
-
Test Compound (Entacapone) dissolved in DMSO
-
Assay Buffer: Phosphate buffer (pH 7.4) containing MgCl2 and DTT
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of Entacapone in DMSO, then dilute further in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the following to each well in order:
-
Assay Buffer
-
Entacapone dilution or vehicle (DMSO) for control wells.
-
Recombinant Human S-COMT enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (3-BTD) and the co-factor (SAM) to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
Stop the reaction (e.g., by adding an acid or by immediate reading).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the methylated product.
-
Calculate the percentage of inhibition for each Entacapone concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
In Vivo Pharmacokinetic Study in Rodents (Representative Protocol)
This protocol outlines a typical procedure to assess the pharmacokinetic profile of Entacapone in rats following oral administration.[21][22][23]
1. Subjects and Housing:
-
Male Sprague-Dawley or Wistar rats (e.g., 250-300g).
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Animals should be fasted overnight before dosing.
2. Drug Administration:
-
Prepare a formulation of Entacapone suitable for oral gavage (e.g., a suspension in 0.5% carboxymethyl cellulose).
-
Administer a single dose of the Entacapone formulation to each rat via oral gavage at a specific dose (e.g., 10 mg/kg).
3. Sample Collection:
-
Collect blood samples (approx. 200 µL) from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Sample Analysis (LC-MS/MS):
-
Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Entacapone in rat plasma.
-
Prepare plasma samples for analysis, typically involving protein precipitation followed by centrifugation.
-
Inject the supernatant onto the LC-MS/MS system.
-
Quantify the concentration of Entacapone in each sample against a standard curve prepared in blank plasma.
5. Data Analysis:
-
Use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, elimination half-life (t½), and clearance.
Visualized Pathways and Workflows
Caption: Mechanism of Levodopa metabolism with and without COMT inhibition by Entacapone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Carbidopa/levodopa/entacapone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Entacapone? [synapse.patsnap.com]
- 4. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Systems pharmacogenomics – gene, disease, drug and placebo interactions: a case study in COMT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbidopa, Levodopa and Entacapone Tablets [dailymed.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Entacapone | Cell Signaling Technology [cellsignal.com]
- 11. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. neurology.org [neurology.org]
- 15. Catechol-O-methyltransferase inhibition with entacapone: Evidence from controlled clinical trials in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of entacapone in Parkinson's disease patients with suboptimal levodopa response: a 6-month randomized placebo-controlled double-blind study in Germany and Austria (Celomen study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholars.mssm.edu [scholars.mssm.edu]
- 18. Entacapone is beneficial in both fluctuating and non-fluctuating patients with Parkinson’s disease: a randomised, placebo controlled, double blind, six month study | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Efficacy and tolerability of entacapone in patients with Parkinson's disease treated with levodopa plus a dopamine agonist and experiencing wearing-off motor fluctuations. A randomized, double-blind, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
A Technical Guide to the Pharmacokinetics and Metabolism of Entacapone
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Entacapone is a selective, reversible, and peripherally-acting catechol-O-methyltransferase (COMT) inhibitor.[1][2][3] It is prescribed as an adjunct to levodopa/carbidopa therapy for Parkinson's disease, specifically for patients experiencing "wearing-off" symptoms.[1][2][4] By inhibiting peripheral COMT, entacapone reduces the conversion of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the plasma half-life and bioavailability of levodopa.[1][2][3][5] This enhances the amount of levodopa that crosses the blood-brain barrier, leading to more sustained dopaminergic stimulation in the brain.[3][6][7] This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of entacapone, including quantitative data, metabolic pathways, and common experimental methodologies.
Pharmacokinetics
The pharmacokinetics of entacapone are characterized by rapid absorption, high plasma protein binding, extensive metabolism, and elimination primarily through the feces.[1][3][8][9] Its pharmacokinetic profile is linear over a dose range of 5 mg to 800 mg and is not affected by co-administration with levodopa/carbidopa.[1][8][9]
Absorption
Entacapone is rapidly absorbed following oral administration.[1][6][8][9] The presence of food does not significantly impact its pharmacokinetics.[8][9][10]
Table 1: Absorption Pharmacokinetic Parameters of Entacapone
| Parameter | Value | Source(s) |
| Time to Peak Concentration (Tmax) | ~1 hour | [1][7][8][9][10] |
| Absolute Bioavailability | ~35% | [1][3][6][7][8][9] |
| Peak Plasma Concentration (Cmax) | ~1.2 µg/mL (after a 200 mg single dose) | [1][8][9][11] |
Distribution
Due to its high affinity for plasma proteins, entacapone has a small volume of distribution and does not widely penetrate tissues.[1][8][9][10]
Table 2: Distribution Pharmacokinetic Parameters of Entacapone
| Parameter | Value | Source(s) |
| Volume of Distribution (Vd) | 20 L (at steady state) | [6][8][9][10] |
| Plasma Protein Binding | 98% (primarily to serum albumin) | [1][3][6][7][8][9] |
Metabolism and Excretion
Entacapone is almost entirely metabolized before being excreted from the body.[1][4][6][8] The elimination is biphasic.[1][8][9]
Table 3: Metabolism and Excretion Pharmacokinetic Parameters of Entacapone
| Parameter | Value | Source(s) |
| Elimination Half-Life (t1/2) | β-phase: 0.4 - 0.7 hoursγ-phase: ~2.4 hours | [1][7][8][9] |
| Total Body Clearance | ~850 mL/min | [6][8][9] |
| Excretion Routes | Feces: ~90%Urine: ~10% | [1][3][8][9][10] |
| Unchanged Drug in Urine | ~0.2% of dose | [1][3][4][6][8][9] |
Metabolism
The metabolism of entacapone is extensive and occurs primarily in the liver.[3][12] The two main metabolic pathways are isomerization and subsequent glucuronidation.[1][4][6][8]
-
Isomerization : The parent (E)-isomer of entacapone is converted to its corresponding (Z)-isomer, which is the sole active metabolite.[1][8][13]
-
Glucuronidation : Both the parent entacapone and its cis-isomer undergo direct conjugation with glucuronic acid.[1][4][6][8] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with the UGT1A9 isoform showing particularly high activity towards entacapone.[12][14] The resulting glucuronide conjugates are inactive and constitute the vast majority of metabolites found in urine (approximately 95%).[1][8][13]
Experimental Protocols
The pharmacokinetic properties of entacapone have been characterized through various clinical studies, typically employing standardized methodologies.
Study Design
-
Design: Studies often utilize a randomized, crossover design, which may be single- or double-blind and placebo-controlled.[15][16][17] This design allows each subject to serve as their own control, minimizing inter-individual variability.
-
Subjects: Investigations are conducted in both healthy volunteers and patients with Parkinson's disease to understand the drug's behavior in different populations.[15][16][17][18]
-
Administration: Entacapone is administered orally, typically as a single 200 mg tablet, often alongside a standard dose of levodopa/carbidopa to evaluate drug-drug interactions and therapeutic effects.[16][17][18]
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples are collected at predetermined intervals, starting before the dose and continuing for up to 24 hours post-administration, to capture the full pharmacokinetic profile.[16] Plasma is separated and stored, often protected from light, until analysis.[16]
-
Analytical Method: The concentrations of entacapone and its metabolites in plasma are most commonly quantified using High-Performance Liquid Chromatography (HPLC).[16]
-
Technique: A reversed-phase HPLC (RP-HPLC) method is typical.[19][20]
-
Mobile Phase: A common mobile phase consists of a buffer (e.g., potassium phosphate) and an organic solvent like methanol or acetonitrile.[19][21]
-
Detection: Detection is often achieved using ultraviolet (UV) absorbance (e.g., at 310 nm) or amperometric detection for high sensitivity.[16][19] More advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used for quantifying trace-level impurities.[22]
-
-
Pharmacodynamic Assessment: To measure the biological effect of entacapone, soluble COMT (S-COMT) activity is often assayed in red blood cells (erythrocytes) collected from the blood samples.[17][18]
References
- 1. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbidopa/levodopa/entacapone - Wikipedia [en.wikipedia.org]
- 3. Entacapone - Wikipedia [en.wikipedia.org]
- 4. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Entacapone? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Entacapone: a catechol-O-methyltransferase inhibitor for the adjunctive treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Entacapone: Package Insert / Prescribing Information [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Carbidopa, Levodopa and Entacapone Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 14. The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of entacapone, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A double-blind pharmacokinetic and clinical dose-response study of entacapone as an adjuvant to levodopa therapy in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of oral entacapone after frequent multiple dosing and effects on levodopa disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. longdom.org [longdom.org]
- 21. media.neliti.com [media.neliti.com]
- 22. jocpr.com [jocpr.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Bioavailability and Absorption of Entacapone
Introduction
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT) utilized as an adjunct to levodopa/carbidopa therapy in the management of Parkinson's disease.[1][2] Its primary function is to inhibit peripheral COMT, which metabolizes levodopa to 3-O-methyldopa (3-OMD).[3] By reducing this peripheral breakdown, entacapone increases the plasma half-life and bioavailability of levodopa, allowing a greater amount to cross the blood-brain barrier for conversion to dopamine.[4][5][6] A thorough understanding of its bioavailability and absorption characteristics is critical for optimizing its therapeutic use and developing new formulations. This guide provides a detailed overview of the core pharmacokinetic properties of entacapone, supported by quantitative data, experimental methodologies, and visual diagrams.
Pharmacokinetic and Bioavailability Data
The pharmacokinetics of entacapone are characterized by rapid absorption, significant first-pass metabolism, and high plasma protein binding. Its pharmacokinetic profile is linear over a dose range of 5 to 800 mg and is not affected by co-administration with levodopa/carbidopa.[1][7][8]
Quantitative Pharmacokinetic Parameters
The key parameters defining the absorption and bioavailability of entacapone are summarized in the table below.
Table 1: Key Pharmacokinetic Parameters of Entacapone
| Parameter | Value | Source(s) |
| Absolute Bioavailability | ~35% | [1][2][7][8][9][10][11][12] |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour | [1][2][7][8][9][10][11] |
| Peak Plasma Conc. (Cmax) | ~1.2 µg/mL (after a 200 mg single dose) | [1][2][7][8][11] |
| Elimination Half-Life (t½) | Biphasic: β-phase: 0.4-0.7 h; γ-phase: 2.4 h | [7][8][9][10] |
| Plasma Protein Binding | 98% (primarily to serum albumin) | [1][2][8][9][10][11] |
| Volume of Distribution (Vd) | ~20 L (at steady state) | [1][2][8][9][11] |
| Total Body Clearance | ~850 mL/min | [7][8] |
Impact on Levodopa Pharmacokinetics
The clinical efficacy of entacapone is directly related to its ability to alter the pharmacokinetics of co-administered levodopa.
Table 2: Effect of Entacapone (200 mg) on Levodopa Pharmacokinetics
| Parameter | Effect | Source(s) |
| Area Under the Curve (AUC) of Levodopa | Increased by ~35% | [1][11] |
| Elimination Half-Life (t½) of Levodopa | Prolonged from ~1.3 hours to ~2.4 hours | [1][11] |
| Peak Plasma Concentration (Cmax) of Levodopa | Generally unaffected | [1][5] |
| Time to Peak Concentration (Tmax) of Levodopa | Generally unaffected | [1][5] |
Absorption Characteristics
Entacapone is rapidly absorbed from the gastrointestinal tract, though its absolute bioavailability is relatively low at approximately 35% due to extensive first-pass metabolism.[10][11]
Factors Influencing Absorption
-
Food: The presence of food does not significantly affect the absorption or pharmacokinetics of entacapone.[1][2][8][11]
-
Variability: Significant inter- and intraindividual variations in the absorption of entacapone have been noted, similar to levodopa.[1][11]
-
Formulation: Research into novel formulations, such as nanostructured lipid carriers and solid dispersions, aims to improve the low and variable oral bioavailability of entacapone by enhancing solubility and potentially utilizing lymphatic transport routes.[13][14][15]
Metabolism and Excretion
Understanding the metabolic fate of entacapone is crucial for predicting its duration of action and potential drug interactions.
Caption: Metabolic pathway of entacapone.
Entacapone is almost completely metabolized before excretion, with a negligible amount (about 0.2%) of the unchanged drug found in urine.[1][2][8][9] The primary metabolic pathway involves:
-
Isomerization: Conversion of the parent (E)-isomer to its (Z)-isomer (cis-isomer).[1][2][8]
-
Glucuronidation: Both the parent drug and its cis-isomer then undergo direct glucuronidation. These glucuronide conjugates are inactive.[1][2][8]
Following metabolism, approximately 10% of the parent drug and its metabolites are excreted in the urine, while the vast majority (90%) is eliminated in the feces, indicating that biliary excretion is the major route.[1][2][9]
Mechanism of Action: Enhancing Levodopa Bioavailability
Entacapone's therapeutic effect is achieved by inhibiting the peripheral COMT enzyme, which alters the pharmacokinetics of levodopa.
References
- 1. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. neurology.org [neurology.org]
- 4. What is the mechanism of Entacapone? [synapse.patsnap.com]
- 5. Effect of COMT inhibition on the pharmacokinetics and pharmacodynamics of levodopa in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Entacapone Tablets, USP* [dailymed.nlm.nih.gov]
- 8. Entacapone Tablets, USP* Rx only Prescribing Information [dailymed.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Entacapone: a catechol-O-methyltransferase inhibitor for the adjunctive treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. bepls.com [bepls.com]
- 13. In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Entacapone Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant properties of Entacapone acid. Entacapone, a catechol-O-methyltransferase (COMT) inhibitor primarily used in the treatment of Parkinson's disease, has demonstrated significant antioxidant capabilities. This document synthesizes available scientific data, presenting detailed experimental protocols, quantitative results, and mechanistic diagrams to facilitate further research and drug development.
Core Findings on Antioxidant Activity
This compound exhibits potent antioxidant effects, primarily through the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Studies have shown its superior activity in several key assays compared to well-known antioxidants like Vitamin C and Vitamin E.[1][2][3]
Data Presentation: Quantitative Antioxidant Activity
The following tables summarize the quantitative data from various in vitro antioxidant assays performed on this compound.
Table 1: DPPH Radical Scavenging Activity [1][2][3]
| Compound | Concentration (µM) | DPPH Scavenging Activity (%) |
| Entacapone | 10 | 60 |
| 20 | 83 | |
| Vitamin C | 20 | 40 |
| Vitamin E | 20 | 63 |
Table 2: Hypochlorous Acid (HOCl) Scavenging Activity [1][2][3]
| Compound | Finding |
| Entacapone | Concentration-dependent scavenging activity |
| 8 to 20 times stronger than Vitamin C and Vitamin E |
Table 3: Peroxynitrite (ONOO⁻) Scavenging Activity [1][2][3]
| Compound | Finding |
| Entacapone | 8% to 30% stronger scavenging activity than Vitamin C |
Table 4: Other In Vitro Antioxidant Assays [1]
| Assay | Result for Entacapone (20 µM) | Note |
| Hydrogen Peroxide (H₂O₂) Scavenging | No significant activity | Pyruvate (10 µM) used as a positive control scavenged 23% of H₂O₂. |
| Fe(II) Chelating Activity | No significant activity | EDTA (10 µM) used as a positive control chelated 82% of Fe(II). |
Table 5: Protective Effect Against Oxidative Stress-Induced Cell Death in HUVECs [1]
| Treatment | Result |
| H₂O₂-induced cell death | - |
| Entacapone (20 µM) + H₂O₂ | Reduced cell death by 67% |
| Vitamin C + H₂O₂ | No protective effect |
| Vitamin E + H₂O₂ | No protective effect |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay determines the total antioxidant activity of a compound. The odd electron of the nitrogen atom in the stable free radical DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change that can be measured spectrophotometrically.[1]
Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare different concentrations of this compound and control antioxidants (Vitamin C, Vitamin E) in the same solvent.
-
Mix a defined volume of the Entacapone or control solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 515 nm using a spectrophotometer.
-
The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Hypochlorous Acid (HOCl) Scavenging Assay
This assay measures the ability of a compound to neutralize the highly reactive HOCl.
Protocol:
-
Prepare solutions of Entacapone and control antioxidants at various concentrations.
-
Add the test compound to a solution containing a known concentration of HOCl.
-
The scavenging activity is determined by measuring the decrease in the concentration of a reporter molecule that is oxidized by HOCl in the absence of the scavenger. The specific reporter molecule and detection method may vary depending on the detailed protocol used in the original study.
Peroxynitrite (ONOO⁻) Scavenging Assay
This assay evaluates the capacity of a compound to scavenge the potent oxidant peroxynitrite.
Protocol:
-
Peroxynitrite is known to oxidize dihydrorhodamine 123 (DHR 123) to the fluorescent rhodamine 123.
-
Prepare fresh solutions of H₂O₂ and NaNO₂ to generate ONOO⁻. The concentration of ONOO⁻ is determined spectrophotometrically at 302 nm before each experiment.
-
Solutions of Entacapone and control antioxidants are prepared.
-
The test compound is incubated with ONOO⁻ in the presence of DHR 123.
-
The scavenging activity is determined by measuring the inhibition of ONOO⁻-induced oxidation of DHR 123 to rhodamine 123, which is quantified by measuring the fluorescence at an appropriate wavelength (e.g., excitation at 485 nm and emission at 530 nm).
Hydrogen Peroxide (H₂O₂) Scavenging Assay
This assay assesses the ability of a compound to directly scavenge hydrogen peroxide.
Protocol:
-
The assay is performed using the sensitive FOX (ferrous ion oxidation-xylenol orange) reagent method.
-
Solutions of Entacapone, controls (e.g., pyruvate as a positive control), and H₂O₂ are prepared.
-
The test compound is incubated with a known concentration of H₂O₂.
-
The amount of remaining H₂O₂ is quantified by the FOX reagent, which reacts with H₂O₂ to produce a colored complex that can be measured spectrophotometrically.
Fe(II) Chelating Assay
This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺), which can otherwise participate in the generation of highly reactive hydroxyl radicals via the Fenton reaction.
Protocol:
-
Solutions of Entacapone and a positive control (e.g., EDTA) are prepared at increasing concentrations.
-
The test compound is mixed with a solution of FeCl₂.
-
Ferrozine is added to the mixture. Ferrozine forms a colored complex with free Fe²⁺.
-
After an incubation period (e.g., 20 minutes), the absorbance of the ferrozine-Fe²⁺ complex is measured at 562 nm.
-
A reduction in absorbance in the presence of the test compound indicates its Fe(II) chelating activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Entacapone is an Antioxidant More Potent than Vitamin C and Vitamin E for Scavenging of Hypochlorous Acid and Peroxynitrite, and the Inhibition of Oxidative Stress-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entacapone is an Antioxidant More Potent than Vitamin C and Vitamin E for Scavenging of Hypochlorous Acid and Peroxynitrite, and the Inhibition of Oxidative Stress-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of Entacapone in Modulating Levodopa Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levodopa remains the cornerstone of therapy for Parkinson's disease, effectively replenishing depleted dopamine levels in the brain. However, its therapeutic window is narrowed by complex pharmacokinetics, including rapid peripheral metabolism. This technical guide provides an in-depth analysis of the role of entacapone, a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, in altering the pharmacokinetics of levodopa. By inhibiting COMT, entacapone significantly enhances the bioavailability and prolongs the elimination half-life of levodopa, leading to more sustained plasma concentrations and improved clinical outcomes for patients. This document details the underlying biochemical pathways, summarizes key pharmacokinetic data from clinical studies, outlines typical experimental protocols for evaluating these interactions, and provides visual representations of the critical mechanisms and workflows.
Introduction
Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] The primary treatment strategy involves the administration of levodopa, a dopamine precursor that can cross the blood-brain barrier.[1][2][3] However, levodopa is extensively metabolized in the periphery, primarily by two enzymes: aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT).[1] To increase the central bioavailability of levodopa, it is co-administered with a DDC inhibitor, such as carbidopa or benserazide.[2][3] With DDC inhibited, COMT becomes the principal enzyme responsible for the peripheral metabolism of levodopa, converting it to 3-O-methyldopa (3-OMD).[4][5][6] This metabolic pathway reduces the amount of levodopa available to reach the brain and contributes to motor fluctuations in patients.
Entacapone is a nitrocatechol-type COMT inhibitor that primarily acts in the periphery.[4][5][7] By reversibly inhibiting COMT, entacapone decreases the conversion of levodopa to 3-OMD, thereby increasing the plasma half-life and bioavailability of levodopa.[1][2] This leads to more stable and sustained plasma levodopa concentrations, which is believed to result in more constant dopaminergic stimulation in the brain and a reduction in Parkinsonian symptoms.[4]
Mechanism of Action
The co-administration of levodopa with a DDC inhibitor and entacapone represents a synergistic approach to enhance the central nervous system (CNS) delivery of levodopa. Levodopa is absorbed from the small intestine and enters the bloodstream. The DDC inhibitor prevents its conversion to dopamine in the periphery. Entacapone then inhibits the COMT enzyme, which is present in various peripheral tissues, including the liver and kidneys, from methylating levodopa to the inactive metabolite 3-OMD.[4] This inhibition of peripheral COMT-mediated metabolism allows a greater fraction of the administered levodopa dose to cross the blood-brain barrier. Once in the brain, levodopa is converted to dopamine by AADC, replenishing the depleted neurotransmitter levels.
Impact of Entacapone on Levodopa Pharmacokinetics: Quantitative Data
Numerous clinical studies have quantified the effect of entacapone on the pharmacokinetic parameters of levodopa. The co-administration of entacapone with levodopa/carbidopa consistently leads to significant alterations in key metrics such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax).
Standard Levodopa/Carbidopa Formulations
The following table summarizes the pharmacokinetic parameters of levodopa when administered with and without entacapone in studies utilizing standard-release formulations.
| Study Population | Levodopa/Carbidopa Dose | Entacapone Dose | Pharmacokinetic Parameter | Levodopa Alone (Mean ± SD) | Levodopa + Entacapone (Mean ± SD) | Percentage Change | Reference |
| Parkinson's Disease Patients | Varied | 200 mg with each levodopa dose | AUC | - | - | ↑ 38% (single dose), ↑ 40% (multiple doses) | [8] |
| Parkinson's Disease Patients | Controlled Release | 200 mg | AUC | - | - | Significant Increase | [9] |
| Healthy Male Volunteers | Controlled Release | 200 mg | AUC (ng/hour/mL) | 8465 ± 927 | 11802 ± 1454 | ↑ 39% | [10] |
| Parkinson's Disease Patients | Standard Release | 200 mg | AUC | - | - | ↑ 33% | [11] |
| Parkinson's Disease Patients | Controlled Release | 200 mg | AUC | - | - | ↑ 36% | [11] |
| Parkinson's Disease Patients | - | 200 mg | AUC (h.ng.ml-1) | 3620 | 5280 | ↑ 46% | [12] |
| Parkinson's Disease Patients | - | 100 mg | AUC | - | - | ↑ 17% | [13] |
| Parkinson's Disease Patients | - | 200 mg | AUC | - | - | ↑ 27% | [13] |
| Parkinson's Disease Patients | - | 400 mg | AUC | - | - | ↑ 37% | [13] |
| Healthy Male Volunteers | 100/25 mg, 200/50 mg | 200 mg | AUC(0,12 h) | - | - | ↑ 30-40% | [5] |
Table 1: Effect of Entacapone on Levodopa Pharmacokinetics (Standard and Controlled Release Formulations)
Impact on Levodopa Metabolites
Entacapone's inhibition of COMT directly affects the plasma concentrations of levodopa's metabolites. Specifically, it leads to a significant reduction in 3-OMD levels and an increase in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine formed via monoamine oxidase (MAO).
| Study Population | Levodopa/Carbidopa Dose | Entacapone Dose | Metabolite | Levodopa Alone | Levodopa + Entacapone | Percentage Change | Reference |
| Parkinson's Disease Patients | Varied | 200 mg | 3-OMD AUC | - | - | ↓ 44% | [8] |
| Parkinson's Disease Patients | Varied | 200 mg | HVA AUC | - | - | ↓ 26% | [8] |
| Healthy Male Volunteers | 200/50 mg | 200 mg | 3-OMD AUC | - | - | ↓ 55-60% | [5] |
| Healthy Male Volunteers | 200/50 mg | 200 mg | DOPAC AUC | - | - | ↑ 2-2.6 fold | [5] |
| Parkinson's Disease Patients | Standard Release | 200 mg | 3-OMD AUC | - | - | ↓ 38-40% | [11] |
| Parkinson's Disease Patients | Controlled Release | 200 mg | 3-OMD AUC | - | - | ↓ 38-40% | [11] |
| Parkinson's Disease Patients | - | 200 mg | HVA AUC | 455 h.ng.ml-1 | 303 h.ng.ml-1 | ↓ 33% | [12] |
| Parkinson's Disease Patients | - | 100 mg | 3-OMD Concentration | - | - | ↓ 39% | [13] |
| Parkinson's Disease Patients | - | 200 mg | 3-OMD Concentration | - | - | ↓ 54% | [13] |
| Parkinson's Disease Patients | - | 400 mg | 3-OMD Concentration | - | - | ↓ 66% | [13] |
Table 2: Effect of Entacapone on Levodopa Metabolites
Experimental Protocols
The evaluation of entacapone's effect on levodopa pharmacokinetics typically involves rigorous clinical trial designs. Below are detailed methodologies for key experiments cited in the literature.
Single-Dose, Crossover Study in Healthy Volunteers
-
Objective: To assess the effect of a single dose of entacapone on the pharmacokinetics of a single dose of levodopa/carbidopa.
-
Study Design: A randomized, double-blind, placebo-controlled, two-way crossover study.
-
Subject Population: Healthy male and/or female volunteers, typically aged 18-45 years. Subjects undergo a screening process to ensure they are in good health with no clinically significant abnormalities.
-
Drug Administration:
-
Treatment Period 1: Subjects receive a single oral dose of levodopa/carbidopa (e.g., 100/25 mg) concomitantly with either a 200 mg oral dose of entacapone or a matching placebo.
-
Washout Period: A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drugs.
-
Treatment Period 2: Subjects receive the alternate treatment (levodopa/carbidopa plus placebo if they received entacapone in the first period, and vice versa).
-
-
Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Processing and Storage: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -70°C) until analysis.
-
Analytical Method: Plasma concentrations of levodopa, 3-OMD, and other relevant metabolites are determined using a validated high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection.[14][15][16][17][18]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters including Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-inf), and elimination half-life (t1/2).
Multiple-Dose Study in Parkinson's Disease Patients
-
Objective: To evaluate the effect of multiple doses of entacapone on the steady-state pharmacokinetics of levodopa in patients with Parkinson's disease.
-
Study Design: A double-blind, placebo-controlled, randomized, parallel-group or crossover study.
-
Subject Population: Patients diagnosed with idiopathic Parkinson's disease, on a stable regimen of levodopa/carbidopa, and often experiencing motor fluctuations.
-
Drug Administration:
-
Patients are randomized to receive either 200 mg of entacapone or placebo with each of their scheduled levodopa/carbidopa doses for a specified period (e.g., 2-4 weeks).
-
-
Pharmacokinetic Assessment: On the last day of the treatment period, serial blood samples are collected over a dosing interval to determine the steady-state pharmacokinetic profile of levodopa and its metabolites.
-
Clinical Assessment: Clinical efficacy is often assessed using scales such as the Unified Parkinson's Disease Rating Scale (UPDRS) and patient diaries to record "on" and "off" time.[19][20]
-
Analytical Method and Pharmacokinetic Analysis: Similar to the single-dose study, plasma samples are analyzed by HPLC, and pharmacokinetic parameters are calculated.
Logical Relationships and Signaling Pathways
The interaction between entacapone and levodopa can be visualized as a logical sequence of events that ultimately leads to enhanced dopaminergic signaling in the brain.
Conclusion
Entacapone plays a crucial role in optimizing levodopa therapy for Parkinson's disease by favorably altering its pharmacokinetics. By inhibiting the peripheral metabolism of levodopa by COMT, entacapone significantly increases the bioavailability and prolongs the elimination half-life of levodopa. This leads to more stable plasma concentrations, enhanced central delivery of levodopa, and ultimately, improved motor control in patients. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working to further understand and enhance therapeutic strategies for Parkinson's disease.
References
- 1. What is the mechanism of Entacapone? [synapse.patsnap.com]
- 2. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carbidopa/levodopa/entacapone - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology, therapeutic use and potential of COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Entacapone improves the pharmacokinetic and therapeutic response of controlled release levodopa/carbidopa in Parkinson's patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Entacapone increases levodopa exposure and reduces plasma levodopa variability when used with Sinemet CR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Entacapone in combination with standard or controlled-release levodopa/carbidopa: a clinical and pharmacokinetic study in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of entacapone, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of different repeated doses of entacapone on the pharmacokinetics of L-Dopa and on the clinical response to L-Dopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modified high-performance liquid chromatography with electrochemical detection method for plasma measurement of levodopa, 3-O-methyldopa, dopamine, carbidopa and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Electroanalytical Overview: The Determination of Levodopa (L-DOPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of serum concentrations of levodopa, dopamine, 3-O-methyldopa and alpha-methyldopa by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy of combining levodopa with entacapone on quality of life and activities of daily living in patients experiencing wearing-off type fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and tolerability of entacapone in patients with Parkinson's disease treated with levodopa plus a dopamine agonist and experiencing wearing-off motor fluctuations. A randomized, double-blind, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
Entacapone acid binding affinity to serum albumin
An In-Depth Technical Guide to the Serum Albumin Binding Affinity of Entacapone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor.[1][2] It is used as an adjunct to levodopa/carbidopa therapy in the treatment of Parkinson's disease to address end-of-dose "wearing-off" motor fluctuations.[2][3][4] The pharmacokinetic and pharmacodynamic profile of a drug is significantly influenced by its binding to plasma proteins. For entacapone, this interaction is predominantly with serum albumin, the most abundant protein in blood plasma.[3][5][6][7] This high degree of binding governs its distribution, availability to target tissues, and clearance rate. This guide provides a detailed overview of the binding affinity of entacapone to human serum albumin, summarizing key quantitative data, outlining experimental protocols for its determination, and illustrating the underlying principles.
Quantitative Data on Entacapone-Albumin Binding
In vitro studies have demonstrated that entacapone is highly bound to plasma proteins, with serum albumin being the primary binding partner.[3][5] The binding is characterized by its high percentage and stability across a therapeutic concentration range.
| Parameter | Value | Concentration Range | Primary Binding Protein | Data Source |
| Plasma Protein Binding | 98% | 0.4 µg/mL to 50 µg/mL | Human Serum Albumin (HSA) | [1][3][5] |
This high degree of binding is dose and concentration-independent within the specified range, indicating that the binding sites on albumin are not saturated at clinically relevant concentrations.[3] Due to its high plasma protein binding, entacapone does not distribute widely into tissues, resulting in a small volume of distribution at a steady state of approximately 20 L.[1][3][5]
Binding Equilibrium and Pharmacokinetic Implications
The interaction between entacapone and serum albumin is a reversible equilibrium. This relationship is crucial as only the unbound (free) fraction of the drug is pharmacologically active and available to cross biological membranes, interact with COMT, and undergo metabolism or excretion.[8][9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 9. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
Methodological & Application
Detecting Genotoxic Imputities in Entacapone Acid Using LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the detection and quantification of potential genotoxic impurities (GTIs) in Entacapone acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[1] Due to its synthesis process, there is a potential for the presence of genotoxic impurities, which can pose a significant safety risk even at trace levels. Therefore, highly sensitive and specific analytical methods are required for their control.
This application note focuses on the analysis of 2-Chloro-N,N'-diethylacetamide (CDEA), a known potential genotoxic impurity in Entacapone, and provides a framework for the assessment of other potential GTIs.[1][2]
Introduction to Genotoxic Impurities and Entacapone
Genotoxic impurities are compounds that have the potential to damage DNA, leading to mutations and potentially causing cancer. Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have stringent guidelines for the control of such impurities in active pharmaceutical ingredients (APIs). The Threshold of Toxicological Concern (TTC) concept is often applied, which sets a generic acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity. For most pharmaceuticals, a TTC of 1.5 µ g/day intake for a genotoxic impurity is considered acceptable.
Entacapone, chemically known as (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide, is synthesized through a multi-step process.[1] One of the key intermediates used in its synthesis is N,N'-diethyl-2-cyano acetamide (DECA), which is prepared from 2-Chloro-N,N'-diethylacetamide (CDEA).[1] CDEA is considered a potential genotoxic impurity due to its structural alerts, and its presence in the final Entacapone drug substance must be carefully controlled.[1]
Experimental Protocols
This section details the methodologies for the LC-MS/MS analysis of the genotoxic impurity CDEA in this compound.
Materials and Reagents
-
This compound Reference Standard and Sample
-
2-Chloro-N,N'-diethylacetamide (CDEA) Reference Standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (analytical reagent grade)
-
Milli-Q water or equivalent HPLC grade water
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) is required. An example of a suitable system is the Applied Biosystems, Sciex, API-4000 Mass spectrometer.[2]
Sample and Standard Preparation
-
Diluent: A solution of Water and Acetonitrile in a 50:50 (v/v) ratio.[1]
-
CDEA Stock Solution (Solution A - 1 mg/mL): Accurately weigh about 50 mg of CDEA, dissolve it in 10 mL of diluent, and make up the volume to 50 mL with the diluent.[1]
-
Entacapone Stock Solution (Solution B - 1 mg/mL): Accurately weigh about 50 mg of Entacapone, dissolve it in 10 mL of diluent, and make up the volume to 50 mL with the diluent.[1]
-
Working Standard and Linearity Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the CDEA stock solution to achieve concentrations ranging from the Limit of Quantification (LOQ) to 200% of the specified limit. For instance, linearity solutions can be prepared from 0.250 ng/mL to 1.500 ng/mL.[1]
-
Sample Preparation: Accurately weigh a suitable amount of this compound sample and dissolve it in the diluent to achieve a final concentration that allows for the detection of the GTI at the desired level.
LC-MS/MS Method
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of CDEA in Entacapone.
Table 1: Liquid Chromatography (LC) Conditions [1][2]
| Parameter | Condition |
| Column | Zorbax SB Aq (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50:50 (v/v) of Mobile Phase A and B |
| Flow Rate | Not specified, typically 0.5 - 1.0 mL/min |
| Injection Volume | Not specified, typically 5 - 20 µL |
| Column Temperature | Not specified, typically ambient or 25-40 °C |
Table 2: Mass Spectrometry (MS/MS) Conditions [2]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode |
| MRM Transition (CDEA) | To be determined based on instrument tuning |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | To be optimized |
| Ion Source Gas 2 | To be optimized |
| Curtain Gas | To be optimized |
| Collision Gas | To be optimized |
| IonSpray Voltage | To be optimized |
| Temperature | To be optimized |
Data Presentation and Quantitative Analysis
The developed LC-MS/MS method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following tables summarize the key validation parameters for the quantification of CDEA.
Table 3: System Suitability Results [1]
| Parameter | Acceptance Criteria |
| RSD for Peak Area | NMT 10% |
| RSD for Retention Time | NMT 5% |
Table 4: Method Validation Summary for CDEA [1]
| Validation Parameter | Result |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | 0.250 ng/mL |
| Linearity Range | 0.250 ng/mL - 1.500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | Within ± 20% for 100% and 200% levels, ± 30% for LOQ |
| Precision (%RSD) | To be determined |
Note: An HPLC method for CDEA detection showed an LOQ of 24 ppm, which was insufficient considering the genotoxic nature of the impurity. The LC-MS/MS method provides significantly higher sensitivity, with a required LOQ of less than 1.25 ppm.[1]
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of genotoxic impurities in this compound.
Logical Relationship of Entacapone Impurities
The diagram below illustrates the classification of impurities associated with Entacapone, highlighting the position of genotoxic impurities.
Discussion and Further Considerations
The presented LC-MS/MS method demonstrates a robust and sensitive approach for the quantification of the potential genotoxic impurity CDEA in this compound. The low limit of quantification achieved with this method is essential for ensuring that the levels of this impurity are well below the regulatory threshold of toxicological concern.
While this application note focuses on CDEA, it is crucial for drug manufacturers to conduct a thorough risk assessment of all potential impurities arising from the synthesis and degradation of Entacapone. This includes:
-
In Silico Assessment: Utilizing Quantitative Structure-Activity Relationship (QSAR) models to predict the genotoxic potential of other process-related impurities and degradation products based on their chemical structures.
-
Ames Test: For impurities that show structural alerts for genotoxicity, an Ames test (bacterial reverse mutation assay) can be performed to confirm their mutagenic potential.
-
Method Development for Other GTIs: If other potential genotoxic impurities are identified, similar sensitive LC-MS/MS methods should be developed and validated for their control.
Other known impurities of Entacapone include its (Z)-isomer, Entacapone impurity C, and Entacapone impurity A. While these are not explicitly classified as genotoxic in the available literature, a comprehensive safety assessment should consider their potential for genotoxicity.
Conclusion
The control of genotoxic impurities is a critical aspect of drug development and manufacturing. The LC-MS/MS method detailed in this application note provides a reliable tool for the detection and quantification of the potential genotoxic impurity CDEA in this compound, enabling compliance with stringent regulatory requirements and ensuring patient safety. A proactive and science-based approach to identifying and controlling all potential genotoxic impurities is essential throughout the lifecycle of the drug product.
References
Application Notes and Protocols for Designing Clinical Trials for Entacapone Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT) utilized as an adjunct to levodopa/carbidopa therapy in the management of Parkinson's disease (PD).[1][2] Its primary function is to diminish the peripheral breakdown of levodopa, thereby increasing its plasma half-life and bioavailability for entry into the central nervous system.[3][4][5] This enhancement of levodopa availability helps to alleviate the motor fluctuations, often described as "wearing-off" periods, experienced by individuals with advanced PD.[6][7] These application notes provide a comprehensive guide to designing robust clinical trials to evaluate the efficacy of entacapone.
Mechanism of Action
Entacapone's therapeutic effect is achieved by inhibiting the COMT enzyme in peripheral tissues.[1] In the presence of a dopa decarboxylase inhibitor like carbidopa, COMT becomes the primary enzyme responsible for metabolizing levodopa to 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD).[2][8] By blocking this metabolic pathway, entacapone increases the plasma levels of levodopa, leading to more sustained dopaminergic stimulation in the brain.[1][8]
Experimental Protocols
Phase III Clinical Trial Protocol: A Randomized, Double-Blind, Placebo-Controlled Study
1. Study Objective: To assess the efficacy and safety of entacapone as an adjunct to levodopa/carbidopa therapy in Parkinson's disease patients experiencing end-of-dose motor fluctuations.
2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
3. Patient Population:
- Inclusion Criteria:
- Male and female patients aged 30 years or older.[9]
- Confirmed diagnosis of idiopathic Parkinson's disease.
- Currently receiving a stable dose of levodopa/carbidopa.
- Experiencing predictable end-of-dose "wearing-off" motor fluctuations.
- Willing and able to provide informed consent and complete patient diaries.
- Exclusion Criteria:
- Atypical parkinsonism.
- Concurrent use of non-selective monoamine oxidase (MAO) inhibitors.[10]
- History of neuroleptic malignant syndrome or non-traumatic rhabdomyolysis.
- Severe hepatic or renal impairment.
- Pregnancy or lactation.
4. Treatment:
- Investigational Product: Entacapone 200 mg tablets.
- Control: Placebo tablets identical in appearance to the entacapone tablets.
- Administration: One tablet (entacapone or placebo) administered with each scheduled dose of levodopa/carbidopa.
5. Study Procedures:
6. Efficacy Endpoints:
- Primary Endpoint: Change from baseline in the mean daily "ON" time, as recorded in patient diaries. "ON" time is defined as the period when the patient experiences good motor control.
- Secondary Endpoints:
- Change from baseline in the mean daily "OFF" time. "OFF" time refers to periods of poor motor control.[6]
- Change from baseline in the total score of the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the motor examination (Part III) and activities of daily living (Part II) sections.[11][12]
- Change in the daily dosage of levodopa.[12]
- Patient and Investigator Global Assessments of Change.[13]
7. Safety Assessments:
- Monitoring of adverse events.
- Vital signs.
- Standard laboratory tests (hematology, clinical chemistry, urinalysis).
- Electrocardiograms (ECGs).
8. Statistical Analysis:
- The primary efficacy analysis will be an intent-to-treat (ITT) analysis of the change in mean daily "ON" time from baseline to the end of the treatment period.
- Analysis of covariance (ANCOVA) will be used to compare the treatment groups, with baseline "ON" time as a covariate.
- Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.
Data Presentation
Table 1: Pharmacokinetic Properties of Entacapone
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~35% | [1][8] |
| Tmax (Time to peak concentration) | ~1 hour | [8][14] |
| Distribution | ||
| Protein Binding | 98% (mainly to albumin) | [8] |
| Metabolism | ||
| Primary Pathway | Isomerization to cis-isomer and direct glucuronidation | [8][14] |
| Elimination | ||
| Elimination Half-life (β-phase) | 0.4 - 0.7 hours | [14] |
| Elimination Half-life (γ-phase) | ~2.4 hours | [14] |
| Excretion | ~10% in urine, ~90% in feces | [8][14] |
Table 2: Summary of Efficacy Outcomes from a Representative 6-Month Study
| Efficacy Measure | Entacapone Group | Placebo Group | p-value | Reference |
| Change in "ON" Time (hours/day) | +1.7 | +0.5 | < 0.05 | [12] |
| Change in "OFF" Time (hours/day) | -1.5 | -0.6 | < 0.05 | [12] |
| Change in UPDRS Part II (ADL) | Significant Improvement | No Significant Change | < 0.05 | [12] |
| Change in UPDRS Part III (Motor) | Significant Improvement | No Significant Change | < 0.05 | [12] |
| Change in Daily Levodopa Dose (mg) | -54 | +27 | < 0.05 | [12] |
Table 3: Common Adverse Events
| Adverse Event | Entacapone (%) | Placebo (%) | Reference |
| Dyskinesia | 34 | 26 | [12] |
| Nausea | 10 | 5 | [12] |
| Diarrhea | 8 | 4 | [12] |
| Urine Discoloration | Harmless, more frequent with entacapone | Less frequent | [10] |
Conclusion
The design of clinical trials for entacapone efficacy studies should be robust, well-controlled, and focused on clinically meaningful endpoints for Parkinson's disease patients. The protocols outlined in these application notes provide a framework for conducting such trials, ensuring the collection of high-quality data on both efficacy and safety. The use of standardized assessment tools like the UPDRS and patient diaries is crucial for accurately capturing the therapeutic benefits of entacapone in reducing "OFF" time and improving motor function and activities of daily living.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of Entacapone? [synapse.patsnap.com]
- 4. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 6. How Do COMT Inhibitors Work? [rxlist.com]
- 7. parkinsonsdisease.net [parkinsonsdisease.net]
- 8. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Double-blind, placebo-controlled study of entacapone in levodopa-treated patients with stable Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbidopa/levodopa/entacapone - Wikipedia [en.wikipedia.org]
- 11. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]
- 12. Efficacy and safety of entacapone in Parkinson's disease patients with suboptimal levodopa response: a 6-month randomized placebo-controlled double-blind study in Germany and Austria (Celomen study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of levodopa with entacapone in Parkinson's disease patients suboptimally controlled with levodopa alone, in daily clinical practice: an international, multicentre, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comtan (Entacapone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Application of Entacapone in Parkinson's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the peripheral degradation of levodopa.[1][2] In the context of Parkinson's disease (PD), Entacapone is primarily used as an adjunct to levodopa/carbidopa therapy.[3] Its mechanism of action involves inhibiting peripheral COMT, which leads to a decrease in the conversion of levodopa to 3-O-methyldopa (3-OMD).[4] This action increases the plasma half-life of levodopa, thereby enhancing its bioavailability and prolonging its therapeutic effect in the brain.[4][5] These application notes provide detailed protocols for utilizing Entacapone in established preclinical models of Parkinson's disease, offering a framework for investigating its efficacy and mechanism of action.
Mechanism of Action: COMT Inhibition
Entacapone's therapeutic benefit in Parkinson's disease stems from its ability to modulate the pharmacokinetics of levodopa. Levodopa, a dopamine precursor, is the cornerstone of PD treatment. However, its efficacy is limited by extensive peripheral metabolism, primarily by aromatic L-amino acid decarboxylase (AADC) and COMT. While AADC is inhibited by carbidopa, COMT continues to convert a significant portion of levodopa to 3-OMD, which competes with levodopa for transport across the blood-brain barrier.
By inhibiting peripheral COMT, Entacapone effectively reduces the formation of 3-OMD, leading to a more sustained plasma concentration of levodopa and, consequently, more stable dopamine levels in the brain.[5]
Preclinical Research Models
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used and well-characterized model of Parkinson's disease, effectively mimicking the progressive loss of dopaminergic neurons in the nigrostriatal pathway observed in human patients.[1][6][7] This model is invaluable for assessing the efficacy of potential anti-parkinsonian drugs, including Entacapone.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies investigating the effects of Entacapone.
Table 1: In Vitro COMT Inhibition
| Compound | Tissue Source | IC50 (nM) |
| Entacapone | Human Liver | 151[8] |
| Tolcapone | Human Liver | 773[8] |
Table 2: Effects of Entacapone on Levodopa Pharmacokinetics (Clinical Studies)
| Parameter | Treatment | Change | Reference |
| Levodopa Half-life | Levodopa/Carbidopa + Entacapone | Increased by up to 75% | [5] |
| Levodopa AUC | Levodopa/Carbidopa + Entacapone (200 mg) | Increased | [9] |
| 3-O-methyldopa (3-OMD) Plasma Levels | Levodopa/DDC Inhibitor + Entacapone | Significantly decreased | [2] |
| Daily "On" Time | Levodopa/Carbidopa + Entacapone | Increased by 0.7 to 1.6 hours | [10] |
| Daily "Off" Time | Levodopa/Carbidopa + Entacapone | Decreased | [10] |
| Daily Levodopa Dose | Levodopa/Carbidopa + Entacapone | Reduced by 10% to 30% | [11] |
Table 3: Behavioral Effects of Entacapone in 6-OHDA Lesioned Rats
| Behavioral Test | Treatment | Outcome | Reference |
| Apomorphine-induced contralateral rotations | Levodopa + Entacapone | Potentiation of rotational behavior | [12] |
Experimental Protocols
In Vitro COMT Inhibition Assay
This protocol outlines a method to determine the inhibitory potency of Entacapone on COMT activity.
Materials:
-
Recombinant human soluble COMT (S-COMT)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
S-adenosyl-L-methionine (SAM)
-
3,5-Dinitrocatechol (substrate)
-
Entacapone
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl2, and DTT.
-
Add varying concentrations of Entacapone to the wells of the microplate.
-
Add the substrate (3,5-dinitrocatechol) to each well.
-
Initiate the reaction by adding SAM and recombinant human S-COMT.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the formation of the methylated product using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each Entacapone concentration and determine the IC50 value.
6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral 6-OHDA lesion in the medial forebrain bundle (MFB) of rats.[7][13]
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Surgical instruments
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Prepare the 6-OHDA solution (e.g., 4 mg/mL in sterile saline with 0.02% ascorbic acid) immediately before use and keep it on ice and protected from light.[1]
-
Perform a midline scalp incision to expose the skull.
-
Drill a small burr hole at the desired stereotaxic coordinates for the MFB (coordinates relative to bregma).
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the 6-OHDA solution (e.g., 2-4 µL) at a slow, controlled rate (e.g., 1 µL/min).[13]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[13]
-
Suture the incision and allow the animal to recover. Monitor for post-operative complications.
-
Allow 2-3 weeks for the lesion to fully develop before behavioral testing.
Apomorphine-Induced Contralateral Rotation Test
This test is used to assess the extent of the dopaminergic lesion and the effect of treatments on motor asymmetry.[12][14]
Materials:
-
6-OHDA-lesioned rats
-
Apomorphine hydrochloride
-
Sterile saline
-
Rotation monitoring system (e.g., automated rotometer bowls)
-
Video recording equipment (optional)
Procedure:
-
Habituate the rats to the testing environment and rotation bowls.
-
Administer a subcutaneous injection of apomorphine (e.g., 0.05-0.5 mg/kg).[15]
-
Place the rat in the rotation bowl immediately after injection.
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a set period (e.g., 30-90 minutes).
-
Analyze the net contralateral rotations (contralateral minus ipsilateral) to quantify the motor response.
HPLC Analysis of Dopamine and its Metabolites in Rat Striatum
This protocol details the measurement of dopamine, DOPAC, and HVA levels in the striatum of 6-OHDA-lesioned rats.[16][17]
Materials:
-
Striatal tissue samples from 6-OHDA-lesioned and control rats
-
Perchloric acid (PCA)
-
Mobile phase (e.g., phosphate buffer with methanol and an ion-pairing agent)
-
Standards for dopamine, DOPAC, and HVA
-
High-performance liquid chromatography (HPLC) system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
Procedure:
-
Rapidly dissect and freeze the striata from the rats.
-
Homogenize the tissue in ice-cold PCA.
-
Centrifuge the homogenate to pellet the protein.
-
Filter the supernatant.
-
Inject a known volume of the supernatant into the HPLC-ECD system.
-
Separate the analytes on the C18 column using the specified mobile phase and flow rate.
-
Detect the compounds electrochemically at an appropriate potential.
-
Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of the standards.
Visualizations
Caption: Mechanism of Entacapone Action.
Caption: Experimental Workflow for Entacapone Evaluation.
Caption: Logical Pathway of Entacapone's Therapeutic Effect.
References
- 1. conductscience.com [conductscience.com]
- 2. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Levodopa/carbidopa and entacapone in the treatment of Parkinson’s disease: efficacy, safety and patient preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 7. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Entacapone improves the pharmacokinetic and therapeutic response of controlled release levodopa/carbidopa in Parkinson's patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catechol-O-methyltransferase inhibition with entacapone: Evidence from controlled clinical trials in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of levodopa, dopamine and its metabolites in rat striatum dialysates following peripheral administration of L-DOPA prodrugs by mean of HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
Spectroscopic Characterization of Entacapone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa/carbidopa therapy in the treatment of Parkinson's disease.[1][2][3] Its therapeutic efficacy is dependent on its chemical integrity and purity. Therefore, robust analytical methods for its characterization are crucial in drug development and quality control. This document provides detailed application notes and protocols for the spectroscopic characterization of Entacapone using Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy.
UV-Visible Spectroscopic Characterization
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of Entacapone in bulk drug substance and pharmaceutical formulations. The chromophoric nature of the Entacapone molecule, arising from its conjugated system, allows for strong absorption in the UV-Vis region.
Quantitative Data Summary
The absorption maximum (λmax) of Entacapone is solvent-dependent. The following table summarizes the reported λmax values in various solvent systems, which is critical for method development and validation.
| Solvent/Mobile Phase | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Acetonitrile | 305 | 3.0 - 20.0 | 0.99996[4] |
| Methanol / Potassium Phosphate Buffer (pH 2.75, 30 mM) (50:50, v/v) | 310 | 100 - 300 (0.1 - 0.3 mg/mL) | Not explicitly stated, but method validated for linearity[5][6] |
| 20% Sodium Acetate Solution | 378 | 0.5 - 5.0 | 0.999[7] |
| 0.5 M Sodium Hydroxide | Not explicitly stated, but maximum absorption is in the same range as levodopa and carbidopa. | 2 - 14 | 0.999 |
| 10% v/v Acetonitrile | 220 | 4.08 - 20.40 | > 0.99[8] |
| Acetonitrile / 0.02M Potassium Dihydrogen Orthophosphate (pH 6.0) (55:45) | 310 | 20 - 120 | 0.999[9] |
Experimental Protocol: UV-Vis Spectrophotometric Analysis
This protocol outlines the steps for the quantitative determination of Entacapone using a UV-Vis spectrophotometer.
1. Materials and Reagents:
-
Entacapone reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Sodium acetate (analytical grade)
-
Purified water
2. Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
1 cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks
-
Pipettes
3. Preparation of Standard Stock Solution (Example using Acetonitrile):
-
Accurately weigh approximately 10 mg of Entacapone reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.
-
From this stock solution, prepare a series of working standard solutions by appropriate dilution with acetonitrile to cover the desired concentration range (e.g., 5, 10, 15, 20, 25 µg/mL).
4. Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Entacapone.
-
Transfer to a 100 mL volumetric flask.
-
Add about 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of Entacapone.
-
Dilute to volume with acetonitrile and mix well.
-
Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with acetonitrile to obtain a final concentration within the linear range of the standard curve.
5. Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV spectrum from 400 nm to 200 nm.
-
Use acetonitrile as the blank.
-
Record the absorbance of each working standard solution and the sample solution at the λmax of 305 nm.[4]
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of Entacapone in the sample solution from the calibration curve.
Experimental Workflow
Caption: UV-Vis Spectrophotometric Analysis Workflow for Entacapone.
Infrared (IR) Spectroscopic Characterization
IR spectroscopy is a powerful technique for the identification and structural elucidation of Entacapone. It is particularly useful for identifying functional groups and can be employed for the characterization of different polymorphic forms.[10]
Key IR Absorption Bands
The IR spectrum of Entacapone exhibits characteristic absorption bands corresponding to its various functional groups. Fourier-transform Infrared (FT-IR) spectroscopy is a fast and cost-effective technique for the identification and quantification of Entacapone polymorphs.[10]
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 3339 | O-H stretching (characteristic of Polymorph-A) | [10] |
Note: A full interpretation of the IR spectrum would involve assigning other peaks corresponding to C=O (amide), C≡N (nitrile), NO₂ (nitro), and aromatic C-H and C=C stretching vibrations. A visual representation of a typical FT-IR spectrum of pure Entacapone is available in the literature.[11]
Experimental Protocol: FT-IR Spectroscopic Analysis
This protocol describes the procedure for obtaining an FT-IR spectrum of Entacapone using the Potassium Bromide (KBr) pellet method.
1. Materials and Reagents:
-
Entacapone sample
-
Potassium Bromide (KBr), spectroscopic grade, dried
-
Mortar and pestle (agate)
-
Hydraulic press with pellet-forming die
2. Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
3. Sample Preparation (KBr Pellet):
-
Place a small amount of KBr (approximately 200 mg) in an agate mortar and grind it to a fine powder.
-
Add a small amount of the Entacapone sample (approximately 1-2 mg) to the KBr powder.
-
Mix the sample and KBr thoroughly by gentle grinding with the pestle. The mixture should be homogeneous.
-
Transfer a portion of the mixture into the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
4. Spectroscopic Measurement:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Process the spectrum (e.g., baseline correction, smoothing) as required.
5. Data Analysis:
-
Identify the characteristic absorption bands and compare them with the reference spectrum of Entacapone.
-
For polymorphic analysis, carefully analyze the specific regions of the spectrum where differences between polymorphs are expected, such as the O-H stretching region around 3339 cm⁻¹.[10]
Logical Relationship Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of characterization methods for entacapone in a pharmaceutical bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpda.org [ijpda.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Forced Degradation Studies of Entacapone Acid Bulk Drug
Introduction
Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease. It is administered in combination with levodopa and carbidopa to increase the bioavailability of levodopa.[1][2] Forced degradation studies, or stress testing, are crucial in the development of a drug substance like entacapone. These studies help to identify the likely degradation products and demonstrate the intrinsic stability of the molecule. The data generated is essential for developing stability-indicating analytical methods and for understanding the drug's degradation pathways.[3][4] This document provides detailed application notes and protocols for conducting forced degradation studies on entacapone acid bulk drug.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying entacapone from its degradation products. Several HPLC methods have been developed for this purpose.[5][6][7][8] A common approach involves using a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol in a gradient or isocratic elution mode.[1][8] UV detection is typically performed at wavelengths ranging from 210 nm to 310 nm.[5][6]
Experimental Protocols
The following protocols are compiled from various validated methods for the forced degradation of entacapone.[4][8] The objective is to achieve approximately 10% degradation of the drug substance.[8]
1. Preparation of Stock Solution
-
Protocol: Accurately weigh about 100 mg of Entacapone reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the volume with a suitable diluent (e.g., a mixture of water and acetonitrile).[5] This will be the stock solution for the stress studies.
2. Acid Hydrolysis
-
Protocol: To a suitable volume of the stock solution, add 1.0 N hydrochloric acid. The mixture is then typically heated at 60°C for a specified period (e.g., three hours) or refluxed for several hours (e.g., 2, 4, 6, 8, 10, and 12 hours).[5][8] After the stress period, the solution is cooled to room temperature and neutralized with an equivalent amount of 1.0 N sodium hydroxide. The solution is then diluted to a final concentration for HPLC analysis.[5]
3. Base Hydrolysis (Alkaline Hydrolysis)
-
Protocol: To a suitable volume of the stock solution, add 0.05 N sodium hydroxide. The solution is then kept at room temperature for a defined duration (e.g., 30, 60, and 120 minutes).[8] After the specified time, the solution is neutralized with an equivalent amount of 0.05 N hydrochloric acid and diluted to the final concentration for analysis.
4. Oxidative Degradation
-
Protocol: Treat a suitable volume of the stock solution with 3% hydrogen peroxide (H₂O₂). The reaction is typically carried out at room temperature for a specified time. Following the stress period, the solution is diluted to the desired concentration for HPLC analysis.
5. Thermal Degradation
-
Protocol: The solid entacapone bulk drug is exposed to a high temperature, typically 105°C, for a defined period.[8] After exposure, an accurately weighed amount of the stressed powder is dissolved in the diluent to achieve the desired concentration for analysis.
6. Photolytic Degradation
-
Protocol: Expose the entacapone bulk drug (as a solid or in solution) to UV and visible light for a specified duration (e.g., 3-5 hours).[7] The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. After exposure, the sample is prepared for HPLC analysis.
Data Presentation
The results of the forced degradation studies should be summarized to clearly show the extent of degradation and the formation of impurities under each stress condition.
Table 1: Summary of Forced Degradation Results for Entacapone
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Entacapone |
| Acid Hydrolysis | 1.0 N HCl | 12 hours (reflux) | Reflux | Significant |
| Base Hydrolysis | 0.05 N NaOH | 120 minutes | Room Temperature | Significant |
| Oxidative Degradation | 3% H₂O₂ | - | Room Temperature | Significant |
| Thermal Degradation | Dry Heat | - | 105°C | Stable |
| Photolytic Degradation | UV/Visible Light | - | - | Stable |
Note: "Significant" indicates that considerable degradation was observed in the referenced studies.[4] The exact percentage can vary based on the precise experimental conditions. Some studies have shown the drug to be stable under thermal and photolytic conditions.[9]
Table 2: HPLC Method Parameters for Analysis of Entacapone and its Degradation Products
| Parameter | Condition 1 | Condition 2 |
| Column | X-terra C18 (250 x 4.6 mm, 5.0 µm)[5] | YMC Pack ODS-AQ (C18) (250 x 4.6 mm, 5 µm)[8] |
| Mobile Phase A | 0.1% v/v phosphoric acid in Water[5] | Potassium di-hydrogen phosphate and di-potassium phosphate buffer (pH 2.5)[8] |
| Mobile Phase B | Acetonitrile[5] | Acetonitrile[8] |
| Elution Mode | Isocratic (35:65, v/v)[5] | Gradient[8] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[8] |
| Detection Wavelength | 210 nm[5] | 210 nm[8] |
| Column Temperature | 30°C[5] | - |
| Injection Volume | 10 µL[5] | - |
Visualizations
Diagram 1: Experimental Workflow for Forced Degradation Studies
Caption: Workflow of forced degradation studies for Entacapone.
Diagram 2: Signaling Pathway of Entacapone's Mechanism of Action
Caption: Entacapone inhibits COMT, increasing Levodopa availability.
References
- 1. longdom.org [longdom.org]
- 2. What is the mechanism of Entacapone? [synapse.patsnap.com]
- 3. ijarmps.org [ijarmps.org]
- 4. researchgate.net [researchgate.net]
- 5. saspublishers.com [saspublishers.com]
- 6. Development of characterization methods for entacapone in a pharmaceutical bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] Stability-Indicating Method of Entacapone-Related Substances Using UPLC in Finished Dosage Form | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Use of Entacapone Acid in Studying Catecholamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing entacapone acid as a research tool for investigating catecholamine metabolism. This document outlines the mechanism of action of entacapone, presents detailed protocols for key experiments, summarizes relevant quantitative data, and provides visual representations of metabolic pathways and experimental workflows.
Introduction to Entacapone and its Role in Catecholamine Metabolism
Entacapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), a key enzyme in the metabolic degradation of catecholamines.[1][2][3] Physiologically, COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the hydroxyl group of catechol compounds.[1][2][4] This process is crucial for the inactivation of neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as their metabolites.[1][2][4]
In the context of Parkinson's disease research and therapy, entacapone is primarily used as an adjunct to levodopa (L-DOPA) treatment.[5][6][7] By inhibiting peripheral COMT, entacapone prevents the conversion of L-DOPA to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability of L-DOPA in the brain.[1][8] This leads to a more sustained dopaminergic stimulation.[1] For researchers, entacapone serves as a valuable tool to modulate the catecholamine metabolic pathway, enabling detailed studies of enzyme kinetics, neurotransmitter turnover, and the pharmacological effects of sustained catecholamine levels.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of entacapone's effects on COMT activity and catecholamine metabolism.
Table 1: In Vitro COMT Inhibition by Entacapone
| Parameter | Value | Tissue/System | Reference |
| IC50 | 151 nM | Human Liver | [2] |
| IC50 | 10 nmol/L | Rat Duodenum | [5] |
Table 2: Pharmacokinetic Effects of Entacapone (200 mg) on L-DOPA and its Metabolites in Humans
| Parameter | Analyte | Change with Entacapone | Reference |
| Area Under the Curve (AUC) | L-DOPA | Increased by 30-40% | [1][8] |
| Elimination Half-life (t1/2) | L-DOPA | Prolonged from 1.3 to 2.4 hours | [6] |
| Area Under the Curve (AUC) | 3-O-methyldopa (3-OMD) | Decreased by 55-60% | [1][8] |
| Area Under the Curve (AUC) | 3,4-dihydroxyphenylacetic acid (DOPAC) | Increased 2-2.6 fold | [1][8] |
| Area Under the Curve (AUC) | Homovanillic Acid (HVA) | Decreased | [7][8] |
Signaling Pathways and Experimental Workflows
Catecholamine Metabolism Pathway
The following diagram illustrates the major pathways of catecholamine metabolism, highlighting the role of COMT and the inhibitory action of entacapone.
Caption: Catecholamine metabolism pathway showing COMT inhibition by entacapone.
Experimental Workflow: In Vitro COMT Inhibition Assay
This workflow outlines the key steps for assessing the inhibitory potential of entacapone on COMT activity in a laboratory setting.
References
- 1. Mouse Catechol-O-Methyltransferase (COMT) ELISA Kit - Elisa Kits, High Quality Immunoassay Kits - |DLdevelop [dldevelop.com]
- 2. mybiosource.com [mybiosource.com]
- 3. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. assaygenie.com [assaygenie.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Entacapone Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa/carbidopa therapy in the management of Parkinson's disease.[1] While generally considered to have a favorable safety profile compared to other nitrocatechol-based COMT inhibitors like tolcapone, in vitro evaluation of its cytotoxic potential is crucial for understanding its cellular effects and identifying potential off-target toxicities.[2][3][4][5] These application notes provide detailed protocols for a panel of in vitro assays to comprehensively assess the cytotoxicity of entacapone acid. The described methods are essential for preclinical safety assessment and for elucidating the mechanisms underlying its potential cellular toxicity.
Data Presentation: Summary of Entacapone Cytotoxicity
The following tables summarize quantitative data from studies evaluating the cytotoxic effects of entacapone in various cell lines.
Table 1: IC50 Values of Entacapone in Esophageal Squamous Carcinoma Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Assay | Reference |
| YM-1 | 48 hours | 149 | MTT | [6] |
| KYSE-30 | 48 hours | 131.8 | MTT | [6] |
Table 2: Effects of Entacapone on Cell Viability in Different Cell Lines
| Cell Line | Entacapone Concentration (µM) | Treatment Duration | Effect on Cell Viability | Assay | Reference |
| Primary Rat Hepatocytes | 50 | 24 hours | 49% decrease in metabolic activity | MTT | [2][3] |
| Primary Rat Hepatocytes | 50 | 24 hours | 20% decrease in lysosomal activity | Neutral Red Uptake | [2][3] |
| Caco-2 | 50 | 24 hours | >96% viability (no significant effect) | MTT, Neutral Red Uptake | [2][3] |
| HepG2 | Not specified | Not specified | >86% viability | Not specified | [2] |
Table 3: Entacapone-Induced Apoptosis in Esophageal Cancer Cell Lines
| Cell Line | Entacapone Concentration (µM) | Treatment Duration | Percentage of Apoptotic Cells | Assay | Reference |
| KYSE-30 | 140 | 48 hours | 50% | Annexin V/PI Staining | [6][7] |
| YM-1 | 140 | 48 hours | 22.6% | Annexin V/PI Staining | [6][7] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[8][9]
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Entacapone in complete medium. Remove the old medium from the wells and add 100 µL of the Entacapone dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Entacapone concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[9]
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Entacapone as described in the MTT protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Workflow for Entacapone Cytotoxicity Assessment.
Caption: Mitochondrial Pathway of Entacapone-Induced Apoptosis.
Discussion and Mechanistic Insights
The cytotoxicity of entacapone appears to be cell-type dependent. For instance, it exhibits significant cytotoxic and pro-apoptotic effects in esophageal cancer cell lines at concentrations around 130-150 µM, while showing less toxicity in cell lines like Caco-2 and HepG2 at concentrations up to 50 µM.[2][3][6] This suggests a potential therapeutic window for entacapone as an anti-cancer agent, a notion that warrants further investigation.
The underlying mechanisms of entacapone-induced cytotoxicity are multifaceted. One proposed mechanism involves the induction of mitochondrial dysfunction.[10] This is consistent with the observed activation of the intrinsic (mitochondrial) pathway of apoptosis, characterized by the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[11][12][13] Another potential mechanism is the chelation of iron, which could lead to iron starvation and subsequent disruption of cellular processes.[14]
References
- 1. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti‐cancer effect of entacaponeon esophageal cancer cells via apoptosis induction and cell cycle modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer effect of entacaponeon esophageal cancer cells via apoptosis induction and cell cycle modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Caspase-9 Activation Results in Downstream Caspase-8 Activation and Bid Cleavage in 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Parkinson’s disease drug entacapone disrupts gut microbiome homeostasis via iron sequestration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Oral Bioavailability of Entacapone Acid with Prodrugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Entacapone acid through prodrug strategies. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, characterization, and in vivo evaluation of Entacapone prodrugs.
Prodrug Synthesis
Question: I am synthesizing the monopivaloyl ester of Entacapone, but my yield is unexpectedly low. What are the possible causes and solutions?
Answer:
Low yields in the synthesis of Entacapone esters can arise from several factors. Here's a troubleshooting guide:
-
Incomplete Reaction:
-
Problem: The esterification reaction may not have gone to completion.
-
Solution:
-
Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the Entacapone starting material is consumed.
-
Reagent Stoichiometry: Ensure the acylating agent (e.g., pivaloyl chloride or anhydride) is used in a slight molar excess.
-
Catalyst: If using a catalyst like 4-dimethylaminopyridine (DMAP), ensure it is fresh and used in an appropriate amount.
-
-
-
Side Reactions:
-
Problem: The presence of two hydroxyl groups on the catechol moiety of Entacapone can lead to the formation of a di-substituted product (dipivaloyl ester) even when targeting the mono-ester.
-
Solution:
-
Controlled Addition of Reagents: Add the acylating agent slowly and at a controlled temperature (e.g., 0°C) to favor mono-esterification.
-
Protecting Groups: For more precise synthesis, consider using protecting groups to selectively protect one of the hydroxyl groups, followed by deprotection after esterification.
-
-
-
Product Degradation:
-
Problem: Entacapone and its ester prodrugs can be sensitive to basic conditions and prolonged heating.
-
Solution:
-
Base Selection: Use a non-nucleophilic base like pyridine or triethylamine and ensure it is dry.
-
Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating during workup.
-
-
-
Purification Losses:
-
Problem: Lipophilic prodrugs can be challenging to purify, leading to product loss.
-
Solution:
-
Chromatography: Use an appropriate solvent system for column chromatography to achieve good separation between the mono-ester, di-ester, and unreacted Entacapone.
-
Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) can be an effective purification method.[1]
-
-
Question: I am having difficulty purifying my lipophilic Entacapone prodrug. What are some common challenges and solutions?
Answer:
Purification of lipophilic prodrugs of Entacapone can be challenging due to their physical properties. Here are some common issues and their solutions:
-
Streaking on TLC and Poor Separation in Column Chromatography:
-
Problem: The compound may be interacting strongly with the stationary phase or may not be fully dissolved in the mobile phase.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent systems for TLC and column chromatography. Adding a small amount of a more polar solvent or a few drops of acetic acid (if the compound is acidic) to the mobile phase can sometimes improve peak shape.
-
Stationary Phase: Consider using a different stationary phase, such as alumina instead of silica gel.
-
-
-
Oily Product Instead of a Solid:
-
Problem: The product may be impure or may not crystallize easily.
-
Solution:
-
Further Purification: Re-purify the product using column chromatography.
-
Trituration: Try triturating the oily product with a non-polar solvent like hexane or pentane to induce crystallization.
-
Solvent Removal: Ensure all residual solvents from the purification process have been thoroughly removed under high vacuum.
-
-
In Vitro Evaluation
Question: My Entacapone prodrug shows slow or incomplete hydrolysis in human serum. What could be the reason?
Answer:
The rate of hydrolysis of a prodrug in serum is a critical factor for its efficacy. Here are some potential reasons for slow or incomplete hydrolysis and how to troubleshoot them:
-
Steric Hindrance:
-
Problem: The promoiety (the ester group) may be sterically hindered, preventing esterases in the serum from accessing the ester bond. This is more common with bulky promoieties.[2]
-
Solution: This is an intrinsic property of the designed prodrug. If the hydrolysis rate is too slow, a different, less sterically hindered promoiety may need to be synthesized.
-
-
Assay Conditions:
-
Problem: The experimental conditions of the serum stability assay may not be optimal.
-
Solution:
-
Serum Quality: Ensure the human serum is of high quality, has been stored correctly, and has not been heat-inactivated, as this would denature the esterases.
-
pH and Temperature: The assay should be conducted at physiological pH (7.4) and temperature (37°C).[1]
-
Incubation Time: Extend the incubation time to determine if hydrolysis proceeds to completion over a longer period.
-
-
-
Low Aqueous Solubility of the Prodrug:
-
Problem: The prodrug may not be fully dissolved in the assay medium, leading to an underestimation of the hydrolysis rate.
-
Solution:
-
Co-solvent: Use a small amount of a biocompatible co-solvent (e.g., DMSO, ethanol) to ensure the prodrug is fully dissolved at the start of the experiment. Be mindful that high concentrations of organic solvents can inhibit enzyme activity.
-
-
Question: I am observing a poor correlation between the in vitro Caco-2 cell permeability and the in vivo oral bioavailability of my Entacapone prodrug. Why might this be happening?
Answer:
A lack of in vitro-in vivo correlation (IVIVC) is a common challenge in drug development. Several factors can contribute to this discrepancy for Entacapone prodrugs:
-
First-Pass Metabolism:
-
Problem: The prodrug may be extensively metabolized in the gut wall or the liver after absorption, which is not fully accounted for in the Caco-2 model. Entacapone itself is subject to significant first-pass metabolism.[3]
-
Consideration: While Caco-2 cells possess some metabolic enzymes, they may not fully represent the metabolic capacity of the human intestine and liver.
-
-
Efflux Transporters:
-
Problem: The prodrug or the parent drug may be a substrate for efflux transporters (like P-glycoprotein) in the intestine, which pump the compound back into the intestinal lumen, reducing its net absorption.
-
Solution: Conduct bi-directional Caco-2 assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests the involvement of active efflux.
-
-
Solubility vs. Permeability Trade-off:
-
Problem: While the prodrug strategy may have increased lipophilicity and permeability, it might have inadvertently decreased the aqueous solubility to a point where dissolution becomes the rate-limiting step for absorption in vivo.[4][5]
-
Consideration: The in vivo environment is more complex than the Caco-2 assay medium. Factors like bile salts can influence the solubility of lipophilic compounds.
-
-
Formulation Effects:
-
Problem: The vehicle used for the in vivo study can significantly impact the dissolution and absorption of a lipophilic prodrug, an effect not captured in the Caco-2 assay.[6]
-
Solution: Evaluate the impact of different formulation strategies (e.g., suspensions, solutions with co-solvents, lipid-based formulations) on the in vivo performance of the prodrug.
-
In Vivo Evaluation
Question: I am conducting an oral gavage study in rats for my Entacapone prodrug, and I am seeing high variability in the plasma concentrations between animals. What are the potential sources of this variability?
Answer:
High inter-animal variability is a frequent issue in oral bioavailability studies. Here are some common causes and how to mitigate them:
-
Gavage Procedure Technique:
-
Problem: Inconsistent administration of the dose can lead to variability. This includes incorrect placement of the gavage needle, causing part of the dose to be expelled, or causing stress to the animal, which can affect gastric emptying.
-
Solution:
-
Proper Training: Ensure all personnel performing the gavage are properly trained and proficient in the technique.
-
Standardized Procedure: Follow a standardized protocol for animal handling, restraint, and gavage needle insertion.
-
Confirmation of Delivery: After administration, observe the animal for any signs of regurgitation or distress.
-
-
-
Formulation Issues:
-
Problem: If the prodrug is administered as a suspension, inadequate homogenization can lead to inconsistent dosing. The physical properties of the formulation can also affect absorption.
-
Solution:
-
Homogeneity: Ensure the suspension is thoroughly mixed before drawing each dose.
-
Particle Size: For suspensions, controlling the particle size of the prodrug can improve dose consistency.
-
Vehicle Selection: The choice of vehicle can impact the wetting and dissolution of the compound in the gastrointestinal tract.
-
-
-
Physiological Variability in Animals:
-
Problem: Differences in gastric emptying rates, intestinal motility, and metabolic enzyme levels among individual animals can contribute to variability.
-
Solution:
-
Fasting: Fasting the animals overnight before dosing helps to standardize the gastrointestinal conditions.
-
Randomization: Randomize the animals into different treatment groups to minimize bias.
-
Sufficient Sample Size: Use a sufficient number of animals per group to obtain statistically meaningful data.
-
-
Question: The oral bioavailability of my highly lipophilic Entacapone prodrug is much lower than expected. What could be the reason?
Answer:
While increasing lipophilicity is a common strategy to improve membrane permeability, a very high lipophilicity can paradoxically lead to poor oral bioavailability. This is often referred to as the "lipophilicity cliff."
-
Low Aqueous Solubility:
-
Problem: The prodrug may have such poor aqueous solubility that it does not dissolve sufficiently in the gastrointestinal fluids to be absorbed. For a drug to be absorbed, it must first be in solution.[2][4]
-
Solution:
-
Formulation Strategies: Consider using solubility-enhancing formulations, such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) or co-solvents.[7]
-
Prodrug Design: It may be necessary to design a new prodrug with a more balanced lipophilicity.
-
-
-
Entrapment in Micelles:
-
Problem: Highly lipophilic compounds can become entrapped in bile salt micelles in the intestine, which may not be readily absorbed.
-
Consideration: This is a complex aspect of in vivo absorption that is difficult to predict with simple in vitro models.
-
-
Lymphatic Transport:
-
Problem: While lymphatic transport can help bypass first-pass metabolism in the liver, it is not always an efficient absorption pathway for all lipophilic drugs.
-
Consideration: The extent of lymphatic uptake is dependent on the specific physicochemical properties of the compound.
-
II. Frequently Asked Questions (FAQs)
1. General Concepts
-
Q: Why is the oral bioavailability of this compound low?
-
Q: What is the primary goal of developing Entacapone prodrugs?
-
A: The main objective is to transiently modify the physicochemical properties of Entacapone to overcome the barriers of low solubility and/or extensive first-pass metabolism, thereby increasing its oral bioavailability.
-
-
Q: What are the key characteristics of an ideal Entacapone prodrug?
-
A: An ideal Entacapone prodrug should:
-
Have improved aqueous solubility and/or lipophilicity for better absorption.
-
Be stable in the gastrointestinal tract.
-
Be efficiently absorbed from the intestine.
-
Rapidly and quantitatively convert to the active Entacapone after absorption.
-
The promoiety should be non-toxic.
-
-
2. Experimental Design
-
Q: What are the essential in vitro experiments to characterize an Entacapone prodrug?
-
A: Key in vitro experiments include:
-
Aqueous Solubility: Determined at different pH values (e.g., 1.2, 5.0, 7.4) to mimic the conditions of the gastrointestinal tract.
-
Lipophilicity (LogP/LogD): Measured to assess the potential for membrane permeability.
-
Chemical Stability: Evaluated at various pH values to ensure the prodrug is stable in the stomach and intestine.
-
Enzymatic Stability: Assessed in human serum or plasma and liver microsomes to confirm its conversion to Entacapone.
-
-
-
Q: What animal model is typically used for in vivo bioavailability studies of Entacapone prodrugs?
-
A: Rats, particularly Wistar or Sprague-Dawley strains, are commonly used for these studies.[4]
-
-
Q: How is the absolute oral bioavailability (F%) calculated?
-
A: The absolute oral bioavailability is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration of the same dose, corrected for dose differences if any. The formula is: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
3. Data Interpretation
-
Q: If my prodrug has a higher LogP than Entacapone but lower bioavailability, what does this suggest?
-
A: This could indicate that while the increased lipophilicity may have improved membrane permeability, it has likely led to a significant decrease in aqueous solubility, making dissolution the rate-limiting step for absorption. This was observed with the dipivaloyl ester of Entacapone, which had a high log Papp but very low bioavailability.[1][4]
-
-
Q: What does it mean if the prodrug is detected in the plasma after oral administration?
-
A: The presence of the intact prodrug in the systemic circulation indicates that it was absorbed without being completely converted to Entacapone during first-pass metabolism. This could be due to a slow rate of hydrolysis by esterases in the gut wall or liver.
-
III. Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Entacapone and its Prodrugs
| Compound | Prodrug Type | Log P_app_ (pH 7.4) | Aqueous Solubility (pH 7.4) | Oral Bioavailability (F%) in Rats | Reference |
| Entacapone | - | 0.18 | Equal to 1a | 10.4% | [1][4] |
| Monopivaloyl Ester (1a) | Acyl Ester | 0.80 | Equal to Entacapone | 7.0% | [1][4] |
| Dipivaloyl Ester (1b) | Acyl Ester | 4.0 | Low | 0.6% | [1][4] |
Data is compiled from studies in rats and is intended for comparative purposes.
IV. Experimental Protocols
Determination of Aqueous Solubility
-
Preparation of Buffer Solutions: Prepare phosphate buffer solutions at the desired pH values (e.g., 5.0 and 7.4).
-
Sample Preparation: Add an excess amount of the test compound (Entacapone or its prodrug) to a known volume of the buffer solution in a sealed vial.
-
Equilibration: Shake the suspension at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Filter the suspension through a 0.45 µm filter to remove undissolved solids.
-
Analysis: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the compound using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Replicates: Perform all determinations in triplicate.
Determination of Apparent Partition Coefficient (Log P_app_)
-
Phase Preparation: Prepare a phosphate buffer solution at the desired pH (e.g., 7.4) and 1-octanol. Saturate the buffer with 1-octanol and the 1-octanol with the buffer by shaking them together overnight and then separating the phases.
-
Sample Preparation: Prepare a solution of the test compound in the pre-saturated buffer at a known concentration.
-
Partitioning: Add a known volume of the pre-saturated 1-octanol to the buffered solution of the compound. Shake the mixture vigorously for a predetermined time (e.g., 30-60 minutes) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.
-
Analysis: Determine the concentration of the compound in the aqueous phase using a validated HPLC method. The concentration in the octanol phase can be calculated by mass balance.
-
Calculation: The apparent partition coefficient (P_app_) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. Log P_app_ is the logarithm of this value.
-
Replicates: Perform all determinations in triplicate.
In Vivo Oral Bioavailability Study in Rats (Oral Gavage)
-
Animal Preparation: Use adult male rats (e.g., Wistar or Sprague-Dawley). Fast the animals overnight (with free access to water) before the experiment.
-
Dose Preparation: Prepare the formulation of the test compound (e.g., a suspension in 0.5% carboxymethylcellulose) at the desired concentration. Ensure the formulation is homogeneous.
-
Dosing:
-
Weigh each rat to determine the exact volume of the formulation to be administered (typically 5-10 mL/kg).
-
Administer the formulation directly into the stomach using a ball-tipped oral gavage needle.
-
-
Blood Sampling:
-
Collect blood samples (e.g., from the tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis: Analyze the concentration of the prodrug and Entacapone in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for each compound.
-
Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC), using appropriate software.
-
-
Bioavailability Calculation: If an intravenous study is also performed, calculate the absolute oral bioavailability (F%) as described in the FAQs.
V. Mandatory Visualizations
Signaling and Metabolic Pathway
Caption: Metabolic pathway of an Entacapone ester prodrug.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a physiologically based pharmacokinetic/pharmacodynamic model to identify mechanisms contributing to entacapone low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in-vitro/in-vivo evaluation of orally administered entacapone prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility-enabling formulations for oral delivery of lipophilic drugs: considering the solubility-permeability interplay for accelerated formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Overcoming Entacapone acid low aqueous solubility issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the low aqueous solubility of Entacapone acid.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of Entacapone and what are the implications?
Entacapone is classified as a BCS Class IV drug, which means it exhibits both low aqueous solubility and low membrane permeability.[1][2] This combination presents significant challenges for oral drug delivery, as both dissolution and absorption are rate-limiting steps, often leading to low and variable bioavailability.[2]
Q2: How does pH affect the aqueous solubility of this compound?
This compound is a weak acid, and its aqueous solubility is highly dependent on pH. It is practically insoluble in acidic conditions, similar to those found in the stomach. As the pH increases towards neutral and alkaline, its solubility significantly improves. For instance, its solubility is reported to be as low as 12.4 µg/mL at pH 3.0, while it increases at pH values above 7.[3]
Q3: What is the primary mechanism of action for Entacapone?
Entacapone is a selective and reversible inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[4] In Parkinson's disease treatment, it is used as an adjunct to Levodopa/Carbidopa therapy. By inhibiting COMT in peripheral tissues, Entacapone prevents the breakdown of Levodopa into 3-O-methyldopa, thereby increasing the plasma half-life of Levodopa and enhancing its availability to the brain.[4][5]
Troubleshooting Guides
Problem 1: Poor dissolution of Entacapone in simulated gastric fluid (acidic pH).
-
Cause: Entacapone's inherent low solubility in acidic environments.
-
Troubleshooting Steps:
-
Complexation: Form an inclusion complex with cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). This technique encapsulates the hydrophobic drug molecule within the cyclodextrin's cavity, improving its apparent water solubility. The kneading method is a common and effective technique for this purpose.[1]
-
Solid Dispersion: Create a solid dispersion with a hydrophilic or lipid carrier. Amorphous solid dispersions can prevent the drug from crystallizing and significantly enhance its dissolution rate. Techniques like spray drying are highly effective.[6]
-
Particle Size Reduction: While micronization can increase the surface area and thus the rate of dissolution, it does not improve the equilibrium solubility.[6] This may be a complementary approach but is often insufficient on its own for a BCS Class IV compound.
-
Problem 2: Inconsistent or low bioavailability in preclinical animal studies despite successful in vitro dissolution.
-
Cause: As a BCS Class IV drug, Entacapone also has low permeability.[2] Improving dissolution alone may not guarantee improved absorption across the gastrointestinal tract.
-
Troubleshooting Steps:
-
Lipid-Based Formulations: Employ lipid-based drug delivery systems such as Nanostructured Lipid Carriers (NLCs). These formulations can improve bioavailability by utilizing lipid absorption pathways and potentially inhibiting P-glycoprotein (P-gp) efflux mechanisms.[2][7]
-
Permeation Enhancers: Evaluate the inclusion of pharmaceutically acceptable permeation enhancers in your formulation, though this requires careful toxicological consideration.
-
Prodrug Approach: While more complex, a phosphate prodrug of Entacapone has been synthesized to increase aqueous solubility and potentially improve absorption.[3]
-
Data on Solubility Enhancement
The following tables summarize quantitative data from studies aimed at improving Entacapone's solubility.
Table 1: Aqueous Solubility of Entacapone at Different pH Values
| pH | Solubility (µg/mL) | Reference |
| 3.0 | 12.4 | [3] |
| ≤ 5.0 | ~80.0 | [3] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Carrier(s) / Method | Solvent(s) Used | Key Finding | Reference |
| Solid Dispersion | Gelucire 50/13 & Compritol (0.5:1:3 ratio) | Dichloromethane | 6.31-fold increase in solubility compared to the pure drug. Particle size (d90) reduced from 124.7µm to 25.9µm. | [6] |
| Inclusion Complexation | β-Cyclodextrin (β-CD) & HP-β-CD (up to 1:0.75 w/w) | Ethanol/Water (1:1) | Significant increase in dissolution rate, with β-CD complexes showing favorable performance. | [1] |
| Nanostructured Lipid Carriers | Glycerol monostearate (solid), Oleic acid (liquid) | N/A (Melt method) | Entacapone showed high solubility in selected lipids (42 mg in GMS, 47.7 mg in Oleic acid), a prerequisite for high drug loading. | [2] |
Experimental Protocols
Protocol 1: Preparation of Entacapone-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is adapted from the methodology described for preparing Entacapone inclusion complexes.[1][8]
-
Molar Ratio Calculation: Calculate the required weights of Entacapone and cyclodextrin (e.g., HP-β-CD) to achieve the desired molar ratio (e.g., 1:1) or weight ratio (e.g., 1:0.75 w/w).
-
Wetting the Carrier: Place the accurately weighed cyclodextrin into a glass mortar. Add a small amount of a 1:1 (v/v) ethanol-water mixture to the cyclodextrin and triturate to form a homogeneous paste.
-
Drug Incorporation: Gradually add the accurately weighed Entacapone powder to the paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. If the mixture becomes too dry, add a few more drops of the ethanol-water solvent to maintain a suitable consistency.
-
Drying: Transfer the resulting paste to a petri dish and dry in an oven at 45-50°C until a constant weight is achieved.
-
Sizing and Storage: Pass the dried complex through a 60-mesh sieve to obtain a uniform powder. Store in a desiccator over fused calcium chloride until further use.
Protocol 2: Preparation of Entacapone Solid Dispersion (Spray Drying Method)
This protocol is based on the successful development of a lipid-based solid dispersion of Entacapone.[6][9][10]
-
Material Ratio: Use a drug-to-lipid-to-lipid carrier ratio of 0.5:1:3 (Entacapone: Gelucire 50/13: Compritol).
-
Solution Preparation: Dissolve the calculated amounts of Entacapone, Gelucire 50/13, and Compritol in a suitable volatile organic solvent, such as dichloromethane, to form a clear solution. Ensure complete dissolution with magnetic stirring.
-
Spray Dryer Setup: Set up the spray dryer with the following typical parameters (note: these must be optimized for your specific instrument):
-
Inlet Temperature: 50-60°C
-
Aspirator Flow Rate: ~100%
-
Pump Feed Rate: 5-10 mL/min
-
Atomizing Air Flow: 600-800 L/hr
-
-
Spray Drying: Pump the feed solution through the atomizer into the drying chamber. The rapid evaporation of the solvent will form solid dispersion microparticles.
-
Product Collection: The dried powder is separated from the air stream by a cyclone separator and collected in the product collection vessel.
-
Post-Processing: Store the collected powder in a desiccator to remove any residual solvent before characterization.
Visualizations
Caption: Troubleshooting workflow for selecting an Entacapone solubility enhancement strategy.
Caption: Step-by-step workflow for preparing Entacapone solid dispersions by spray drying.
Caption: Levodopa metabolic pathway showing the inhibitory action of Entacapone on COMT.
References
- 1. ijper.org [ijper.org]
- 2. In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Entacapone, Tolcapone Mnemonic for USMLE [pixorize.com]
- 8. humapub.com [humapub.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. FORMULATION, CHARACTERIZATION AND IN VITRO EVALUATION OF ENTACAPONE SOLID DISPERSIONS WITH LIPID CARRIERS BY USING SPRAY DRYING METHOD | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Identifying and characterizing Entacapone acid synthesis impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Entacapone. Our aim is to offer practical solutions to common issues encountered during the synthesis, purification, and analysis of Entacapone and its related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Entacapone?
A1: During the synthesis of Entacapone, several impurities can arise from starting materials, intermediates, byproducts, and degradation. The most commonly reported impurities include:
-
Z-isomer of Entacapone: Entacapone exists as (E) and (Z) stereoisomers. The desired product is the (E)-isomer, but the (Z)-isomer is a common process-related impurity and a major photodegradation product.[1][2][3]
-
Process-Related Impurities: These can include starting materials or intermediates carried over into the final product. One such potential genotoxic impurity is 2-Chloro-N,N'-diethylacetamide (CDEA), which is a starting material for an intermediate in some synthesis routes.[4] Other process impurities can be designated with various names such as "Stage IV impurity" or in-house codes like IH-1 to IH-5.[2][5]
-
Degradation Products: Entacapone can degrade under stress conditions like exposure to light, acid, base, and oxidation.[1][6][7] The Z-isomer is a significant photodegradation product.[3]
-
Related Compounds: Several other related compounds are listed in pharmacopoeias, including Entacapone Related Compound A ((Z)-Entacapone), Entacapone Impurity C, and Entacapone Impurity A.[8] Additionally, impurities such as Desethylentacapone, Entacapone Methoxy Impurity, and Entacapone Amide Impurity have been identified.[9][10]
Q2: How can I identify an unknown peak in my HPLC chromatogram of Entacapone?
A2: Identifying an unknown peak requires a systematic approach. Here is a general workflow:
-
Review the Synthesis Route: Analyze your synthesis pathway to predict potential side-products, unreacted intermediates, or byproducts.
-
Stress Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to see if the unknown peak matches any of the resulting degradation products.[1][6]
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for obtaining the mass of the impurity, which provides valuable information about its molecular formula.[4][8]
-
High-Resolution Mass Spectrometry (HRMS): For a more accurate mass determination and to help elucidate the elemental composition.
-
Isolation and NMR Spectroscopy: If the impurity is present in sufficient quantity, it can be isolated using techniques like preparative HPLC. The isolated impurity can then be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) to determine its definitive structure.[6][11]
-
Comparison with Reference Standards: If available, compare the retention time and spectral data of the unknown peak with certified reference standards of known impurities.[12]
Q3: My Entacapone sample is showing a higher than expected level of the Z-isomer. What could be the cause and how can I minimize it?
A3: An elevated level of the Z-isomer of Entacapone can be due to two primary reasons:
-
Synthesis Conditions: The Knoevenagel condensation used to synthesize Entacapone can produce a mixture of (E) and (Z) isomers.[13] The reaction conditions, such as the catalyst, solvent, and temperature, can influence the isomeric ratio.
-
Photodegradation: Entacapone is sensitive to light, and exposure to UV light can cause isomerization from the (E)-isomer to the (Z)-isomer.[3]
To minimize the Z-isomer content:
-
Optimize Synthesis: Carefully control the reaction conditions of the Knoevenagel condensation.
-
Purification: The crude product can be purified by crystallization to reduce the amount of the Z-isomer. Specific solvent systems, such as toluene/ethanol or ethyl acetate, have been used for this purpose.[13][14]
-
Light Protection: Protect the active pharmaceutical ingredient (API) and its formulations from light during manufacturing, storage, and handling to prevent photodegradation.[3]
Q4: I suspect my Entacapone sample is contaminated with the genotoxic impurity 2-Chloro-N,N'-diethylacetamide (CDEA). How can I detect and quantify it at trace levels?
A4: Due to the potential genotoxicity of CDEA, a highly sensitive analytical method is required for its detection and quantification. Standard HPLC-UV methods may not have a low enough limit of quantification (LOQ).[4] A validated LC-MS/MS method is recommended for this purpose.[4] This technique offers the high sensitivity and specificity needed to quantify CDEA at parts-per-million (ppm) or even lower levels.[4]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column.- Ensure the mobile phase pH is optimized for Entacapone analysis (typically acidic, around pH 2.1-2.75).[1][7][15]- Reduce the sample concentration. |
| Unexpected peaks in the chromatogram | - Contaminated mobile phase or diluent- Sample degradation- Carryover from previous injections | - Prepare fresh mobile phase and diluent.- Analyze a fresh sample preparation.- Implement a robust needle wash procedure in your HPLC method. |
| Shifting retention times | - Fluctuation in column temperature- Inconsistent mobile phase composition- Column aging | - Use a column oven to maintain a consistent temperature.- Ensure accurate preparation of the mobile phase.- Equilibrate the column for a sufficient time before analysis. |
| Poor resolution between Entacapone and an impurity | - Non-optimal mobile phase composition- Inadequate column chemistry | - Adjust the ratio of the organic modifier to the aqueous buffer in the mobile phase.- Try a different HPLC column with a different stationary phase (e.g., phenyl instead of C18).[15][16] |
Data Presentation
Table 1: HPLC Method Parameters for Entacapone and Impurity Analysis
| Parameter | Method 1 [1][7] | Method 2 [6] | Method 3 [15] |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm | X–Terra Phenyl, 5µm, 4.6 x 250 mm |
| Mobile Phase A | 30 mM Potassium Phosphate Buffer (pH 2.75) | Potassium Dihydrogen Phosphate & Dipotassium Phosphate Buffer (pH 2.5) | Phosphate Buffer (pH 2.1) |
| Mobile Phase B | Methanol | Acetonitrile | Methanol:Tetrahydrofuran (48:2 v/v) |
| Gradient/Isocratic | Isocratic (50:50, v/v) | Gradient | Isocratic (45:55 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 310 nm | 210 nm | 300 nm |
| Column Temperature | Not Specified | Not Specified | Not Specified |
Table 2: Reported Retention Times and LOD/LOQ for Selected Entacapone Impurities
| Compound | Analytical Method | Retention Time (min) | LOD | LOQ | Reference |
| Entacapone | RP-HPLC | 5.390 | - | - | [15] |
| Z-isomer | RP-HPLC | ~3.77 (Relative RT ~0.7) | - | - | [1] |
| Z-isomer | RP-HPLC | 14.76 | 0.004% | 0.012% | [2] |
| Stage IV Impurity | RP-HPLC | 23.84 | 0.008% | 0.02% | [2] |
| CDEA | LC-MS/MS | 9.150 | - | < 1.25 ppm | [4] |
| Entacapone | RP-HPLC | - | 0.05 µg/mL | 0.13 µg/mL | [1][7] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Entacapone and Impurity Profiling
This protocol is a generalized procedure based on several reported methods.[1][6][7]
-
Mobile Phase Preparation:
-
Buffer (Aqueous Phase): Prepare a 30 mM potassium phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 2.75 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.[1][7]
-
Organic Phase: Use HPLC-grade methanol or acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of Entacapone reference standard into a 50 mL volumetric flask.
-
Dissolve in a suitable diluent (e.g., a mixture of mobile phase components) and make up to volume.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the Entacapone sample and dissolve it in the diluent to achieve a similar concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solution to check for system suitability (e.g., tailing factor, theoretical plates).
-
Inject the sample solution and record the chromatogram.
-
Identify and quantify impurities based on their relative retention times and peak areas.
-
Protocol 2: LC-MS/MS Method for Trace Level Quantification of CDEA
This protocol is based on a method developed for the quantification of the genotoxic impurity CDEA.[4]
-
Mobile Phase and Diluent Preparation:
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Water/Acetonitrile (50:50, v/v).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of CDEA (e.g., 1 mg/mL) in the diluent.
-
Perform serial dilutions to prepare calibration standards at the ng/mL level (e.g., 0.250 ng/mL to 1.500 ng/mL).[4]
-
-
Sample Solution Preparation:
-
Accurately weigh the Entacapone sample and dissolve it in the diluent to a known concentration (e.g., 1 mg/mL).
-
-
LC-MS/MS Conditions:
-
Column: Zorbax SB Aq, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A suitable gradient of Mobile Phase A and B.
-
Flow Rate: As optimized for the separation.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
-
Analysis:
-
Develop a calibration curve using the standard solutions.
-
Inject the sample solution and quantify the amount of CDEA based on the calibration curve.
-
Mandatory Visualization
Caption: Primary synthesis route of Entacapone.
Caption: Formation pathways of key Entacapone impurities.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. LC/MS/MS study for identification of entacapone degradation product obtained by photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of characterization methods for entacapone in a pharmaceutical bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tlcpharma.com [tlcpharma.com]
- 10. glppharmastandards.com [glppharmastandards.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Method for the purification of entacapone - Patent 2251323 [data.epo.org]
- 14. EP2251323B1 - Method for the purification of entacapone - Google Patents [patents.google.com]
- 15. ijarmps.org [ijarmps.org]
- 16. longdom.org [longdom.org]
Technical Support Center: Stability-Indicating HPLC Method for Entacapone Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability-indicating HPLC analysis of Entacapone.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it crucial for Entacapone analysis?
A stability-indicating method (SIM) is an analytical procedure used to detect and quantify the decrease in the amount of the active pharmaceutical ingredient (API), Entacapone in this case, that occurs due to degradation. It is designed to separate the intact drug from its potential degradation products, ensuring that the analytical method can accurately measure the drug's concentration without interference. This is critical during stability studies to determine the shelf-life of a drug product and to ensure its safety and efficacy.
Q2: What are the typical chromatographic conditions for a stability-indicating HPLC analysis of Entacapone?
While specific conditions can vary, the following table summarizes commonly used parameters for the RP-HPLC analysis of Entacapone and its related substances.[1][2][3][4][5][6]
| Parameter | Common Conditions |
| Column | C18 (e.g., YMC Pack ODS-AQ, Xterra), Phenyl (e.g., Cosmosil PE) Typical Dimensions: 250 mm x 4.6 mm, 5 µm particle size or 150 mm x 4.6 mm, 5 µm particle size.[1][3][4][5] |
| Mobile Phase | A mixture of an acidic aqueous buffer and an organic solvent. - Aqueous Phase: Phosphate buffer (pH 2.1-2.5), 0.1% Phosphoric Acid in water.[1][2][3][5] - Organic Phase: Acetonitrile or Methanol.[1][3][5] Can be run in isocratic or gradient mode.[1][3] |
| Flow Rate | 1.0 - 1.2 mL/min.[1][2][4] |
| Detection | UV detection at wavelengths such as 210 nm, 280 nm, 300 nm, or 310 nm.[1][2][3][4][5] |
| Column Temperature | Ambient (e.g., 25°C) or slightly elevated (e.g., 30°C - 35°C).[1][5][7] |
| Injection Volume | 10 - 20 µL.[1][4][5] |
Q3: What key parameters must be evaluated during the validation of this HPLC method?
Method validation ensures the reliability and suitability of the analytical procedure. According to ICH guidelines, the following parameters should be assessed.[1][2][6][8]
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[1][3] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][2][3] |
| Accuracy | The closeness of test results obtained by the method to the true value. This is often determined using recovery studies by spiking a placebo with known amounts of the drug.[1][2][6] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day).[1][2] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][6] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, flow rate).[2][6] |
Q4: What are the common stress conditions used in forced degradation studies for Entacapone?
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[1] Typical stress conditions include:
-
Acid Hydrolysis: Using acids like 1.0 N HCl at room temperature or under reflux.[1][3]
-
Base Hydrolysis: Using bases like 0.05 N NaOH at room temperature.[1][3]
-
Oxidative Degradation: Using oxidizing agents like 3% hydrogen peroxide.[1][3]
-
Thermal Degradation: Exposing the sample to high temperatures, such as 105°C.[1][5]
-
Photolytic Degradation: Exposing the sample to UV light (e.g., at 365 nm).[5]
Troubleshooting Guide
Problem: Peak Tailing
Q: My Entacapone peak is showing significant tailing (asymmetry factor > 1.5). What are the potential causes? A: Peak tailing is a common issue and can stem from several sources. The most likely causes are:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based column packing can interact with basic functional groups on analytes, causing tailing.[9]
-
Improper Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions and poor peak shape. For Entacapone, a low pH (around 2.1-3.0) is often used to suppress the ionization of silanols and ensure a consistent analyte form.[2][3][6]
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or head can create active sites and disrupt the peak shape.[10] A void at the column inlet can also be a cause.[9]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.[9][10]
Q: How can I systematically troubleshoot the peak tailing issue? A: Follow a logical sequence to identify the root cause. First, try replacing the guard column if one is in use, as it's a common site for contamination. If that doesn't resolve the issue, prepare a fresh mobile phase, ensuring the pH is correctly adjusted. If tailing persists, you can try injecting a more dilute sample to rule out column overload.[10] If none of these steps work, the analytical column itself may be compromised and require cleaning or replacement.
Problem: Poor Resolution
Q: I am not achieving baseline separation between Entacapone and a known impurity. What adjustments can I make? A: Poor resolution can often be addressed by modifying the mobile phase or other chromatographic parameters:
-
Adjust Mobile Phase Strength: If using a C18 column, Entacapone can be a late-eluting peak.[3] To improve resolution with nearby peaks, you may need to adjust the organic-to-aqueous ratio. In a gradient method, try making the gradient shallower to increase the separation between closely eluting peaks.
-
Change Organic Modifier: Switching from methanol to acetonitrile (or vice-versa) can alter the selectivity of the separation and may resolve co-eluting peaks.
-
Optimize pH: A small change in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds, potentially improving resolution.[3]
-
Select a Different Column: If mobile phase adjustments are insufficient, a column with a different stationary phase (e.g., a Phenyl column instead of a C18) may provide the necessary selectivity for separation.[3]
Problem: High System Backpressure
Q: My HPLC system's backpressure has risen significantly above normal levels. What should I do? A: High backpressure is typically caused by a blockage in the fluidic path. To diagnose and fix the issue:
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (e.g., tubing, injector, or detector).
-
Address a Clogged Column: If the column is the source, first try back-flushing it (reversing the flow direction) with a strong solvent to dislodge any particulates on the inlet frit.
-
Check for Precipitation: Ensure that your mobile phase components are fully soluble and that your sample is completely dissolved in the mobile phase. Buffer precipitation is a common cause of blockages.
-
Use In-line Filters and Guard Columns: To prevent future issues, always filter your samples and mobile phases. Using a guard column can protect your more expensive analytical column from contamination.[11]
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of Entacapone in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.[5]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N HCl. Keep at room temperature for 1 hour or reflux for a specified duration.[1] Cool and neutralize with an equivalent amount of 1.0 N NaOH. Dilute to a final concentration with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.05 N NaOH. Keep at room temperature for 60 minutes.[1] Neutralize with an equivalent amount of 0.05 N HCl and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at 60°C for three hours.[5] Dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Store the solid drug substance at 105°C for 24 hours.[5] Dissolve a known amount in diluent to achieve the final concentration.
-
Analysis: Inject the blank, a non-degraded standard solution, and each of the stressed samples into the HPLC system. Analyze the chromatograms for the appearance of new peaks and the decrease in the area of the Entacapone peak. Use a PDA detector to check for peak purity.[5]
Protocol 2: Sample and Standard Preparation for Assay
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of Entacapone working standard into a 50 mL volumetric flask.[2]
-
Add approximately 30 mL of diluent (e.g., 50:50 Acetonitrile:Water).
-
Sonicate for 10 minutes to dissolve completely.[4]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
-
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.[2]
-
Accurately weigh a portion of the powder equivalent to 100 mg of Entacapone and transfer it to a 100 mL volumetric flask.[4]
-
Add about 70 mL of diluent and sonicate for 15-20 minutes to ensure complete extraction.
-
Cool to room temperature, dilute to volume with diluent, and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter.[4]
-
Perform a subsequent dilution as needed to bring the concentration into the linear range of the method (e.g., dilute 5.0 mL of the filtered solution to 100 mL with diluent).[5]
-
Visualizations
Caption: Workflow for Stability-Indicating HPLC Method Validation.
Caption: Troubleshooting Logic for HPLC Peak Tailing.
Caption: Workflow for Entacapone Tablet Sample Preparation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijarmps.org [ijarmps.org]
- 3. longdom.org [longdom.org]
- 4. media.neliti.com [media.neliti.com]
- 5. saspublishers.com [saspublishers.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing Z-isomer formation during Entacapone acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing Z-isomer formation during the synthesis of Entacapone.
Troubleshooting Guide: Minimizing Z-Isomer Formation
High levels of the undesired Z-isomer can compromise the purity and efficacy of the final Entacapone product. This guide addresses common issues and provides systematic solutions to minimize its formation.
Problem 1: High Percentage of Z-Isomer in Crude Product after Knoevenagel Condensation
-
Possible Cause: The initial synthesis reaction inherently produces a mixture of (E)- and (Z)-isomers, often in a ratio of approximately 70-80% (E) to 20-30% (Z).[1][2] This is a common outcome of the Knoevenagel condensation used for Entacapone synthesis.
-
Suggested Solution: Implement a post-synthesis purification step to selectively isolate the E-isomer. A highly effective method involves the formation of organic or inorganic salts.[1][2][3]
-
Organic Salt Formation: React the crude E/Z mixture with an organic base like piperidine in a suitable solvent such as isopropanol. The piperidine salt of the E-isomer is less soluble and will preferentially precipitate, leaving the Z-isomer in solution.
-
Inorganic Salt Formation: Use an inorganic base like sodium hydroxide in a solvent such as ethanol. The sodium salt of the E-isomer will precipitate.
-
Acidification: After isolating the salt of the E-isomer, acidification with an acid like hydrochloric acid will yield Entacapone with a significantly reduced Z-isomer content, often below 0.1%.[1][2][3]
-
Problem 2: Inefficient Separation of E/Z Isomers via Salt Formation
-
Possible Cause 1: Incorrect solvent system. The choice of solvent is critical for the differential precipitation of the E-isomer salt.
-
Suggested Solution 1: For piperidine salt formation, isopropanol is a preferred solvent.[1] For sodium salt formation, ethanol has been shown to be effective.[2] Ensure the solvent is appropriate for the chosen base.
-
Possible Cause 2: Suboptimal reaction temperature. Temperature can influence the kinetics and thermodynamics of salt formation and precipitation.
-
Suggested Solution 2: The salt formation is typically carried out at room temperature, followed by cooling to 0-5°C to maximize precipitation before filtration.[1][2]
-
Possible Cause 3: Inappropriate stoichiometry of the base.
-
Suggested Solution 3: Use a molar excess of the base relative to the Entacapone mixture to ensure complete salt formation of the E-isomer.
Problem 3: Z-Isomer Content Increases During Downstream Processing
-
Possible Cause: Exposure to light or certain solvents may cause isomerization of the desired E-isomer to the Z-isomer. Entacapone solutions, when exposed to UV light, can form an isomer mixture.[4]
-
Suggested Solution: Protect the reaction and product mixtures from light, especially UV light, throughout the process. Use amber glassware or conduct experiments in a darkened environment. When selecting solvents for recrystallization or other purification steps, consider their potential to promote isomerization.
Frequently Asked Questions (FAQs)
Q1: What is the typical ratio of E/Z isomers formed during the initial synthesis of Entacapone?
The synthesis of Entacapone via Knoevenagel condensation typically yields a mixture of (E)- and (Z)-isomers in a ratio of approximately 70-80% (E) to 20-30% (Z).[1][2]
Q2: What is an acceptable level of Z-isomer in the final Entacapone product?
For pharmaceutical applications, Entacapone should be "substantially free of Z-isomer," which is generally defined as containing not more than 0.5% of the Z-isomer, and preferably not more than 0.1%.[1][3]
Q3: How can I quantify the amount of Z-isomer in my sample?
The most common and accurate method for quantifying the E- and Z-isomers of Entacapone is High-Performance Liquid Chromatography (HPLC).[5][6] Specific HPLC methods have been developed for the separation and quantification of these isomers in both bulk pharmaceutical ingredients and biological samples.[5][7]
Q4: Can the Z-isomer be converted to the E-isomer?
While some chemical reactions can induce isomerization, the more established and controlled method for obtaining pure E-isomer is not through the conversion of the Z-isomer but by the selective removal of the Z-isomer from the mixture. The process of crystallizing the crude E/Z mixture from a lower aliphatic carboxylic acid in the presence of a catalytic amount of HBr or HCl can be used to obtain the pure E-isomer.[1][3]
Quantitative Data Summary
Table 1: Z-Isomer Reduction via Salt Formation
| Starting Material (E/Z Ratio) | Base Used | Solvent | Final Z-Isomer Content (%) | Reference |
| 75% E / 25% Z | Piperidine | Isopropanol | 1.3 | [1] |
| 69% E / 31% Z | Sodium Hydroxide | Ethanol | 1.80 | [3] |
| Piperidine Salt | Hydrochloric Acid | Isopropanol/Water | 0.05 | [1][2] |
Experimental Protocols
Protocol 1: Purification of Entacapone via Piperidine Salt Formation
This protocol describes the selective precipitation of the (E)-Entacapone isomer from an E/Z mixture.
-
Suspension: Suspend the crude Entacapone mixture (containing both E and Z isomers) in isopropanol at room temperature.
-
Base Addition: Add piperidine to the suspension. A typical molar ratio is approximately 1.8 moles of piperidine per mole of Entacapone.
-
Stirring: Stir the mixture at room temperature for about 2 hours. An abundant precipitate of the piperidine salt of (E)-Entacapone should form.
-
Cooling: Cool the mixture to 0-5°C and hold for approximately 2 hours to maximize precipitation.
-
Filtration: Filter the precipitate and wash it with cold isopropanol.
-
Drying: Dry the resulting orange solid (piperidine salt of (E)-Entacapone) in a vacuum oven at 40°C.
-
Acidification: To obtain pure (E)-Entacapone, suspend the isolated piperidine salt in isopropanol.
-
Acid Addition: Add a solution of hydrochloric acid (e.g., 35% aq.) to the suspension while maintaining the temperature between 20-30°C.
-
Precipitation and Isolation: Cool the resulting precipitate to 0-5°C, filter, and wash with an isopropanol/water mixture and then with water.
-
Drying: Dry the final product at 40°C in a vacuum oven to yield (E)-Entacapone with a very low Z-isomer content.[1]
Protocol 2: HPLC-Based Quantification of E/Z Isomers
This protocol provides a general outline for the quantification of Entacapone isomers. Specific parameters may need to be optimized based on the available instrumentation and columns.
-
Column: A C18 reversed-phase column is commonly used. For example, a Gemini C18 (50mm x 4.6mm, 5µm particle size) has been shown to provide good separation.[7]
-
Mobile Phase: A mixture of an acidic aqueous solution and an organic solvent is typically used. For instance, a mobile phase of 1% formic acid and methanol (50:50, v/v) can be effective.[7]
-
Detection: UV detection at a wavelength of approximately 310 nm is suitable for Entacapone.[4]
-
Standard Preparation: Prepare standard solutions of known concentrations of pure E- and Z-isomers to establish retention times and create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the Entacapone sample in a suitable diluent (e.g., the mobile phase) to a known concentration.
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks corresponding to the E- and Z-isomers based on their retention times. Calculate the percentage of each isomer in the sample by comparing the peak areas to the calibration curve.
Visualizations
Caption: Synthetic pathway for Entacapone showing the formation of E and Z isomers.
Caption: Troubleshooting workflow for minimizing Z-isomer content in Entacapone.
Caption: Key parameters influencing the reduction of Z-isomer in Entacapone synthesis.
References
- 1. US20090326062A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 2. CA2674094A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 3. WO2008098960A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in Entacapone acid HPLC analysis
Technical Support Center: Entacapone HPLC Analysis
Welcome to the troubleshooting guide for High-Performance Liquid Chromatography (HPLC) analysis of Entacapone. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of Entacapone?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian curve. Peak tailing occurs when the latter half of the peak is broader than the front half, creating an asymmetrical shape.[1] This is quantitatively measured by the asymmetry factor (As) or tailing factor (Tf), where a value greater than 1.2 is generally considered tailing.[1]
Peak tailing is problematic because it can:
-
Reduce Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify all components in a sample.[2]
-
Decrease Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the limit of detection.[2]
-
Compromise Quantification: The distortion makes it difficult for data systems to correctly determine the start and end of the peak, leading to inaccurate and imprecise peak area integration.[2]
Q2: What are the most common causes of peak tailing for an acidic compound like Entacapone?
A2: The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[1] For Entacapone, an acidic compound, the key factors include:
-
Improper Mobile Phase pH: The pH of the mobile phase is critical. If the pH is too close to Entacapone's pKa, both its ionized and non-ionized forms will exist simultaneously, leading to distorted or split peaks.[3][4]
-
Secondary Silanol Interactions: Although more common with basic compounds, acidic analytes can also exhibit peak tailing due to adsorption onto the silica stationary phase support.[2] Residual silanol groups (-Si-OH) on the surface of silica-based columns can interact with the analyte, causing a secondary retention mechanism that leads to tailing.[1]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing for all peaks.[5][6]
-
Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase and result in peak distortion.[5][7]
Q3: How does the mobile phase pH specifically affect the peak shape of Entacapone?
A3: The mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like Entacapone.[8] Entacapone is a weak acid with a pKa value of approximately 4.5.[9][10][11][12]
-
At a pH near the pKa (e.g., pH 4-5): Entacapone will be present in a mixed population of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different interactions with the stationary phase, resulting in peak broadening, splitting, or tailing.[4][8]
-
At a low pH (e.g., pH 2.5 - 3.0): This is well below the pKa. At this pH, Entacapone is almost entirely in its single, neutral (non-ionized) form. This uniformity prevents mixed-mode retention and promotes a sharp, symmetrical peak. For acidic analytes, operating at a pH at least 1.5-2 units below the pKa is recommended.[5][13]
-
At a high pH (e.g., pH > 6.0): Entacapone will be in its ionized (anionic) form. While this can also produce a single species, it is generally less retained on a reverse-phase C18 column and may be more susceptible to other interactions.[8]
Published HPLC methods for Entacapone consistently use a low pH mobile phase (e.g., pH 2.1 to 2.5) to ensure good peak symmetry.[14][15][16]
Q4: My Entacapone peak is tailing. What is the first thing I should check?
A4: The first step is to determine if the issue affects only the Entacapone peak or all peaks in the chromatogram.
-
If only the Entacapone peak (or other ionizable analytes) is tailing: The problem is likely chemical in nature. The most immediate parameter to check is the pH of your mobile phase . Ensure it is properly buffered and is at least 1.5 pH units below Entacapone's pKa (~4.5). A target pH of 2.5-3.0 is ideal.[5][7]
-
If all peaks are tailing: The problem is likely mechanical or related to the column's physical state. Check for a column void (a gap in the packing material at the inlet), which often affects early eluting peaks more severely.[2][7] Also, consider extra-column dead volume from improper fittings or tubing.[5]
Q5: Could my HPLC column be the cause of peak tailing?
A5: Yes, the column is a frequent source of peak shape problems.
-
Column Chemistry: Using older, Type-A silica columns with high residual silanol activity can cause tailing. Modern, high-purity, end-capped silica columns (Type-B) are designed to minimize these secondary interactions.[17][18]
-
Column Contamination: Strongly retained impurities from previous injections can build up at the head of the column, creating active sites that interact with the analyte. Flushing the column with a strong solvent or using a guard column can prevent this.[5][6]
-
Column Bed Deformation: A void at the column inlet can be caused by high pressure or pH instability, leading to band broadening and tailing. If a void is suspected, replacing the column is the most reliable solution.[2][6]
Q6: How do I optimize my mobile phase to reduce peak tailing for Entacapone?
A6: Mobile phase optimization is key to achieving symmetrical peaks.
-
Adjust pH: As discussed, use a buffer to maintain a low pH (2.5-3.0). Phosphate buffers are commonly used for Entacapone analysis.[14][15][19]
-
Increase Buffer Strength: If the pH is correct but tailing persists, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM for UV detection) can help mask residual silanol interactions and improve peak symmetry.[5][17]
-
Choose the Right Organic Modifier: Acetonitrile and methanol are common choices. Their different properties can influence peak shape, so trying the alternative solvent may be beneficial.[3]
Q7: Could my sample preparation or injection technique be causing the issue?
A7: Absolutely. The way the sample is prepared and introduced to the system is critical.
-
Sample Solvent Strength: Dissolving your Entacapone sample in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 45% acetonitrile) can cause peak distortion. The ideal practice is to dissolve the sample in the mobile phase itself.[2][5]
-
Mass Overload: If the sample concentration is too high, the stationary phase can become saturated, leading to tailing. To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, mass overload was the cause.[6][7]
-
Volume Overload: Injecting too large a volume of sample can also cause peak distortion. Try reducing the injection volume.[5][7]
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving peak tailing issues in Entacapone analysis.
Caption: A step-by-step flowchart for troubleshooting peak tailing in Entacapone HPLC analysis.
Quantitative Data Summary
For effective method development and troubleshooting, understanding the physicochemical properties of Entacapone and typical analytical conditions is essential.
Table 1: Physicochemical Properties of Entacapone
| Property | Value | Reference(s) |
|---|---|---|
| pKa | ~4.5 | [9][10][11][12] |
| Aqueous Solubility | pH-dependent: Practically insoluble in water, especially at low pH. Solubility increases as pH rises. | [10][11] |
| 12.4 µg/mL at pH 3.0 | [11] |
| | 1750 µg/mL at pH 7.5 |[11] |
Table 2: Example HPLC Method Parameters for Entacapone Analysis
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Column | X-Terra Phenyl (250x4.6 mm, 5µm) | YMC Pack ODS-AQ C18 (250x4.6 mm, 5µm) | Xterra C18 (250x4.6 mm, 5µm) |
| Mobile Phase | Phosphate Buffer : (Methanol:THF) (45:55 v/v) | Phosphate Buffer : Acetonitrile | 0.02M KH₂PO₄ : Acetonitrile (45:55 v/v) |
| pH (Aqueous) | 2.1 | 2.5 | 6.0 (with triethylamine) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 300 nm | 210 nm | 310 nm |
| Reference |[15] |[14] |[19][20] |
Note on Method C: While this method uses a higher pH, it includes triethylamine, a competing base, to block active silanol sites and improve peak shape.[19][20] However, the more common and robust approach for acidic compounds like Entacapone is to use a low pH mobile phase.
Experimental Protocol
This section provides a detailed methodology for a robust, validated HPLC method for Entacapone analysis, adapted from published literature.[14][15]
Objective: To provide a reliable starting point for the quantitative analysis of Entacapone with good peak symmetry.
1. Materials and Reagents
-
Entacapone reference standard
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Orthophosphoric acid (H₃PO₄), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Deionized water (18.2 MΩ·cm)
2. Chromatographic Conditions
-
HPLC System: Quaternary pump, autosampler, column oven, UV/PDA detector.
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 2.5) and Acetonitrile. (e.g., 55:45 v/v, adjust as needed for retention).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 310 nm
3. Preparation of Solutions
-
Phosphate Buffer (Aqueous Phase, pH 2.5):
-
Weigh an appropriate amount of KH₂PO₄ to make a 25 mM solution (e.g., 3.4 g per 1 L of deionized water).
-
Dissolve completely in the water.
-
Adjust the pH to 2.5 ± 0.05 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter to remove particulates.
-
-
Mobile Phase:
-
Prepare the final mobile phase by mixing the Phosphate Buffer and Acetonitrile in the desired ratio (e.g., 550 mL of buffer with 450 mL of acetonitrile for a 55:45 ratio).
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Diluent (Sample Solvent):
-
Prepare a diluent by mixing the mobile phase components in the same ratio as the final mobile phase. This is the recommended solvent for dissolving standards and samples.
-
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh about 25 mg of Entacapone reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5-10 minutes to dissolve completely.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentration range for calibration.
-
4. System Suitability and Analysis
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range working standard solution.
-
Verify system suitability parameters:
-
Tailing Factor (Asymmetry): Should be ≤ 1.5.
-
%RSD of Peak Area: Should be ≤ 2.0%.
-
Theoretical Plates (N): Should meet the laboratory's internal requirements (e.g., > 2000).
-
-
Once system suitability is confirmed, proceed with the analysis of samples.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. chromtech.com [chromtech.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Page loading... [guidechem.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. ijarmps.org [ijarmps.org]
- 16. longdom.org [longdom.org]
- 17. hplc.eu [hplc.eu]
- 18. HPLC故障排除指南 [sigmaaldrich.com]
- 19. ijpda.org [ijpda.org]
- 20. media.neliti.com [media.neliti.com]
Reducing interindividual variation in Entacapone acid absorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with entacapone. Our goal is to help you address challenges related to its absorption and high interindividual variation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the high interindividual variation observed in entacapone absorption?
A1: The significant interindividual variation in entacapone plasma concentrations stems from a combination of factors:
-
BCS Class IV Properties: Entacapone is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low intestinal permeability.[1] These properties are inherent sources of variable and incomplete absorption.
-
Rapid and Extensive Metabolism: Entacapone is almost completely metabolized before excretion.[2][3] The main metabolic pathway involves isomerization to a cis-isomer, followed by direct glucuronidation of both the parent drug and the isomer.[2][3]
-
Genetic Polymorphism in UGT Enzymes: The primary enzyme responsible for entacapone glucuronidation is UGT1A9.[4] Genetic variations (polymorphisms) in UGT enzymes can lead to significant differences in metabolic activity among individuals, directly impacting drug exposure.[5][6]
Q2: Does food intake affect entacapone absorption and its variability?
A2: According to prescribing information and pharmacokinetic studies, food does not significantly affect the overall absorption (bioavailability) of entacapone.[2][3] However, it is crucial to maintain consistent conditions (e.g., fasted or fed state) across all subjects in a study to minimize any potential sources of variability. While the direct impact on entacapone is minimal, meals rich in large neutral amino acids can delay and reduce the absorption of levodopa, which is often co-administered.[2]
Q3: What is the absolute bioavailability of oral entacapone, and what does this imply for my experiments?
A3: The absolute bioavailability of entacapone after oral administration is approximately 35%.[3] This relatively low value is a consequence of its poor permeability and extensive first-pass metabolism. For researchers, this means that only about one-third of the administered oral dose reaches systemic circulation, a factor that must be considered in dose selection and when interpreting pharmacokinetic data.
Q4: Can the timing of entacapone administration relative to levodopa influence experimental outcomes?
A4: Yes, it can. While typically co-administered, some studies have reported that entacapone may delay the Tmax (time to peak concentration) of levodopa. One study found that delaying entacapone administration by 30 minutes after levodopa/carbidopa improved the clinical response and levodopa AUC in a subgroup of patients who did not respond to standard co-administration.[7] For preclinical or clinical studies, investigating staggered dosing schedules could be a relevant experimental arm.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with entacapone.
Problem 1: High variability in pharmacokinetic parameters (Cmax, AUC) across study subjects.
| Possible Cause | Troubleshooting Step | Rationale |
| Inherent Pharmacokinetic Variability | Increase the sample size of your study groups. | Entacapone exhibits high intraindividual and interindividual variability naturally.[2] A larger sample size can improve the statistical power to detect significant differences between experimental arms. |
| Genetic Differences in Metabolism | If feasible, perform genotyping for UGT1A9 polymorphisms on study subjects (preclinical models or human volunteers). Stratify data analysis based on genotype. | UGT1A9 is the primary enzyme for entacapone glucuronidation.[4] Polymorphisms can lead to "fast" or "slow" metabolizer phenotypes, contributing significantly to variability.[5] |
| Inconsistent Formulation Performance | Characterize the dissolution profile of your formulation in vitro using relevant biorelevant media (e.g., FaSSIF, FeSSIF) before in vivo studies. | As a BCS Class IV drug, entacapone's absorption is highly sensitive to formulation. Poor or inconsistent dissolution will directly translate to high in vivo variability. |
| Potential Drug-Drug Interaction at Absorption Site | If co-administering with other compounds, investigate potential effects on gastrointestinal transit or transporter activity. | While not widely reported for entacapone, co-administered drugs can alter GI physiology. Some studies suggest entacapone might decrease the rate of stomach emptying.[8] |
Problem 2: Lower-than-expected oral bioavailability in a preclinical model.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility and Dissolution | Employ formulation strategies to enhance solubility, such as creating solid dispersions or using nanocarriers.[9][10] | Enhancing the dissolution rate is a critical first step for improving the absorption of BCS Class IV drugs.[1] |
| Low Intestinal Permeability | Develop formulations designed to enhance permeability, such as nanostructured lipid carriers (NLCs) or PEGylated nanoparticles.[11] | Nanocarriers can improve drug transport across the intestinal mucosa through various mechanisms, including lymphatic uptake.[9] |
| Extensive First-Pass Metabolism in the Gut Wall/Liver | Use a formulation approach that may reduce first-pass metabolism, such as lymphatic-targeting lipid-based systems. | NLCs can promote lymphatic transport, partially bypassing the portal circulation and reducing first-pass hepatic metabolism.[9] |
| Species-Specific Differences in Metabolism | Compare the UGT enzyme expression and activity between your animal model and humans. | The metabolic profile of a drug can differ significantly between species. Ensure the chosen preclinical model is relevant for studying entacapone metabolism. |
Data on Pharmacokinetic Parameters
The following table summarizes pharmacokinetic data from a study comparing standard entacapone to an entacapone-loaded nanostructured lipid carrier (NLC) formulation, illustrating a strategy to improve bioavailability.
| Parameter | Free Entacapone Suspension | Entacapone-Loaded NLCs | Fold Change |
| Cmax (ng/mL) | 1592 ± 99 | 2993 ± 322 | ~1.88 |
| Tmax (h) | 0.5 ± 0.08 | 1.0 ± 0.13 | - |
| t½ (h) | 0.70 ± 0.01 | 4.74 ± 0.58 | ~6.77 |
| AUC₀₋∞ (ng·h/mL) | 2227.5 ± 121.6 | 21588.3 ± 1067.6 | ~9.69 |
| MRT (h) | 1.18 ± 0.12 | 6.77 ± 0.23 | ~5.74 |
| Data adapted from a pharmacokinetic study in rats. Values are presented as mean ± SD.[9] |
Detailed Experimental Protocols
Protocol 1: Preparation of Entacapone-Loaded Nanostructured Lipid Carriers (NLCs)
Objective: To formulate entacapone in NLCs to improve its oral bioavailability.
Materials:
-
Entacapone
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Liquid Lipid: Oleic acid
-
Surfactant: Tween 80
-
High-speed homogenizer
-
Probe sonicator
Methodology:
-
Lipid Phase Preparation: Weigh the required amounts of GMS and oleic acid (e.g., in a 70:30 ratio) and place them in a beaker. Add the accurately weighed entacapone to the lipids. Heat the mixture to approximately 80°C (or 5-10°C above the melting point of the solid lipid) under continuous stirring until a clear, uniform lipid melt is formed.[9]
-
Aqueous Phase Preparation: Prepare an aqueous solution of Tween 80 (e.g., 1-2% w/v) in purified water. Heat this solution to the same temperature as the lipid phase (80°C).[9]
-
Pre-emulsion Formation: Add the hot lipid phase dropwise into the hot aqueous phase under continuous stirring with a high-speed homogenizer (e.g., at 1800 rpm) for 10-15 minutes. This forms a coarse oil-in-water pre-emulsion.[9]
-
Homogenization/Sonication: Immediately subject the warm pre-emulsion to high-energy homogenization using a probe sonicator. Sonicate for a defined period (e.g., 10 minutes) at a specific amplitude (e.g., 60%) using pulse cycles (e.g., 20 seconds on, 10 seconds off) to prevent overheating.[9]
-
Cooling and NLC Formation: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. Upon cooling, the lipids recrystallize to form the solid matrix of the NLCs.
-
Characterization: Analyze the final NLC dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Visual Diagrams
Caption: Metabolic pathway of entacapone.
Caption: Workflow for developing an enhanced entacapone formulation.
Caption: Troubleshooting decision tree for entacapone PK studies.
References
- 1. ijper.org [ijper.org]
- 2. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases [pubmed.ncbi.nlm.nih.gov]
- 5. Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delayed administration may improve entacapone effects in parkinsonian patients non-responding to the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Managing side effects of Entacapone acid in clinical studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Entacapone in clinical studies. All information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
Issue: Patient is experiencing troublesome dyskinesia after initiating Entacapone.
Q1: What is the likely cause of increased dyskinesia in patients taking Entacapone?
A1: Entacapone is a peripherally acting inhibitor of catechol-O-methyltransferase (COMT). By inhibiting COMT, Entacapone prevents the breakdown of levodopa in the periphery, leading to increased and more sustained plasma levels of levodopa entering the brain. This enhanced bioavailability of levodopa, while beneficial for treating Parkinson's symptoms, can also potentiate levodopa-related side effects, most notably dyskinesia.[1][2][3] The pulsatile stimulation of dopamine receptors in the striatum due to higher levodopa levels is thought to be a key factor in the development and exacerbation of dyskinesia.[4][5]
Q2: How can we quantitatively assess the severity of dyskinesia in our clinical trial?
A2: There are two primary validated scales for assessing levodopa-induced dyskinesia in a clinical trial setting:
-
Unified Parkinson's Disease Rating Scale (UPDRS): Specifically, Part IV of the MDS-UPDRS is designed to assess motor complications.[6][7][8][9][10] Item 4.1 evaluates the time spent with dyskinesia, and item 4.2 assesses the functional impact of dyskinesia.
-
Abnormal Involuntary Movement Scale (AIMS): The AIMS is a 12-item, clinician-rated scale that assesses the severity of involuntary movements in various body regions.[11][12][13][14][15] It is widely used in clinical trials to monitor for and quantify the severity of drug-induced movement disorders.
Experimental Protocol: Dyskinesia Assessment
-
Baseline Assessment: Before initiating Entacapone, perform a baseline assessment of dyskinesia using both the UPDRS Part IV and the AIMS. This should be done at the same time of day relative to the patient's levodopa dosing to ensure consistency.
-
Regular Monitoring: After starting Entacapone, repeat the UPDRS Part IV and AIMS assessments at regular intervals (e.g., weekly for the first month, then monthly).
-
Standardized Observation: Conduct the AIMS examination in a standardized manner. The patient should be seated in a firm, armless chair. The rater should observe the patient for involuntary movements in the facial, oral, extremity, and truncal regions. Specific activation procedures, such as asking the patient to tap their fingers or walk, should be performed as outlined in the AIMS protocol.
-
Blinded Raters: To minimize bias, it is recommended to use trained and blinded raters for the AIMS and UPDRS assessments.
-
Patient Diaries: Supplement clinical assessments with patient-completed diaries to capture the daily duration and disability associated with dyskinesia.
Q3: What are the immediate steps to manage Entacapone-induced dyskinesia in a study participant?
A3: The most common initial step is to reduce the daily dose of levodopa.[2] Since Entacapone enhances the effect of each levodopa dose, a lower dose of levodopa may be sufficient to control Parkinson's symptoms without causing troublesome dyskinesia. Any dose adjustment should be done gradually and under the supervision of the study physician.
Issue: Patient reports significant nausea and/or diarrhea after starting Entacapone.
Q1: What is the underlying cause of gastrointestinal side effects with Entacapone?
A1: The exact mechanism for Entacapone-induced nausea and diarrhea is not fully elucidated but is thought to be related to the increased dopaminergic stimulation in the gastrointestinal tract.[16] Some studies also suggest that Entacapone may alter the gut microbiota, which could contribute to gastrointestinal issues.[17] Diarrhea associated with Entacapone can sometimes have a delayed onset.[1]
Q2: How can we systematically assess gastrointestinal symptoms in our study?
A2: The Gastrointestinal Symptom Rating Scale (GSRS) is a validated patient-reported outcome measure that can be used to assess the severity of various gastrointestinal symptoms, including nausea, vomiting, and diarrhea.[17]
Experimental Protocol: Gastrointestinal Symptom Assessment
-
Baseline Survey: Administer the GSRS to participants at baseline to establish their pre-treatment gastrointestinal symptom profile.
-
Follow-up Questionnaires: Have participants complete the GSRS at regular follow-up visits to track any changes in gastrointestinal symptoms after starting Entacapone.
-
Symptom Diary: For patients experiencing significant gastrointestinal upset, a daily symptom diary can be a valuable tool to record the frequency, severity, and timing of nausea and diarrhea in relation to meals and medication intake.
Q3: What are the recommended management strategies for nausea and diarrhea in the context of a clinical trial?
A3:
-
Nausea: Administering Entacapone with food may help to alleviate nausea. If nausea persists, antiemetic medications that do not significantly interact with the dopaminergic system may be considered, under the guidance of the study physician.
-
Diarrhea: Mild, transient diarrhea may not require intervention. For persistent or moderate diarrhea, ensuring adequate hydration is crucial. Antidiarrheal medications may be used cautiously. If diarrhea is severe or persistent, discontinuation of Entacapone should be considered, as it can be a rare cause of lymphocytic colitis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Entacapone?
A1: Entacapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT).[3] In patients taking levodopa, a significant portion of the drug is metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD). By inhibiting COMT, Entacapone reduces the peripheral breakdown of levodopa, thereby increasing its plasma half-life and the amount of levodopa that crosses the blood-brain barrier to be converted into dopamine in the brain.
Q2: What are the most common side effects of Entacapone observed in clinical trials?
A2: The most frequently reported side effects are a direct consequence of increased levodopa exposure and include dyskinesia, nausea, and urine discoloration.[2] Other common side effects include diarrhea, abdominal pain, and dry mouth.
Q3: Is the brownish-orange discoloration of urine harmful?
A3: No, the brownish-orange discoloration of urine is a harmless side effect caused by the metabolites of Entacapone and is not a sign of any underlying medical issue. Patients should be informed of this potential side effect to avoid unnecessary concern.
Q4: Are there any serious, less common side effects of Entacapone that we should monitor for?
A4: Yes, although rare, serious adverse events have been reported. These include:
-
Neuroleptic Malignant Syndrome (NMS)-like symptoms: Abrupt withdrawal of Entacapone can potentially lead to a complex of symptoms resembling NMS, including high fever, muscle rigidity, and altered mental status.
-
Rhabdomyolysis: Some cases of severe muscle damage have been reported.
-
Hallucinations and Psychotic-like Behaviors: These can be exacerbated due to increased dopaminergic activity.
Close monitoring for these symptoms is essential during clinical trials.
Data Presentation
Table 1: Incidence of Common Adverse Events with Entacapone in Placebo-Controlled Trials
| Adverse Event | Entacapone (%) | Placebo (%) | Odds Ratio (95% CI) |
| Dyskinesia | 25 - 34 | 15 - 26 | 2.00 (1.56 - 2.58) |
| Nausea | 10 - 14 | 5 - 8 | 2.23 (1.56 - 3.20) |
| Urine Discoloration | Not specified | Not specified | 14.99 (7.63 - 29.44) |
| Diarrhea | 8 - 10 | 4 | - |
| Gastrointestinal Disorder | Not specified | Not specified | 2.60 (1.89 - 3.57) |
Data compiled from multiple clinical trials and a meta-analysis.[2][18]
Mandatory Visualizations
Caption: Mechanism of Entacapone action.
Caption: Simplified signaling pathway of levodopa-induced dyskinesia.
Caption: Workflow for managing adverse events in an Entacapone clinical trial.
References
- 1. Catechol-O-methyltransferase inhibition with entacapone: Evidence from controlled clinical trials in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of entacapone in Parkinson's disease patients with suboptimal levodopa response: a 6-month randomized placebo-controlled double-blind study in Germany and Austria (Celomen study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Levodopa-induced dyskinesia and striatal signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basal Ganglia Circuits Underlying the Pathophysiology of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDS-UPDRS Part IV | AMP-PD [amp-pd.org]
- 7. frontiersin.org [frontiersin.org]
- 8. uwo.ca [uwo.ca]
- 9. movementdisordersinpsychiatry.org [movementdisordersinpsychiatry.org]
- 10. MDS Unified Parkinson's Disease Rating Scale (MDS-UPDRS) | Parkinson's UK [parkinsons.org.uk]
- 11. ohsu.edu [ohsu.edu]
- 12. psychiatrist.com [psychiatrist.com]
- 13. droracle.ai [droracle.ai]
- 14. agnnppsychwus.azurewebsites.net [agnnppsychwus.azurewebsites.net]
- 15. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]
- 16. Management of Gastrointestinal Symptoms in Parkinson’s Disease: A Comprehensive Review of Clinical Presentation, Workup, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Gastrointestinal Symptom Type and Severity in Parkinson's Disease: A Case–Control Study in an Australian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Striatal Gαolf/cAMP Signal-Dependent Mechanism to Generate Levodopa-Induced Dyskinesia in Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Hepatotoxicity Mechanisms: Entacapone vs. Tolcapone
For Researchers, Scientists, and Drug Development Professionals
Entacapone and tolcapone, both catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease, share a similar primary pharmacological function but exhibit markedly different hepatotoxic profiles. While tolcapone has been associated with a risk of severe, sometimes fatal, liver injury, entacapone is generally considered to have a much more favorable safety profile.[1][2][3][4] This guide provides a detailed comparison of the proposed mechanisms underlying the hepatotoxicity of these two drugs, supported by experimental data.
Key Differences in Hepatotoxic Mechanisms
The primary distinction in the hepatotoxicity of tolcapone and entacapone lies in their effects on mitochondrial function and their metabolic pathways. Tolcapone is a potent uncoupler of oxidative phosphorylation, a critical process for cellular energy production, while entacapone demonstrates this effect to a much lesser extent.[5][6][7][8][9] Additionally, the metabolic fate of tolcapone appears to contribute to its toxicity through the formation of reactive intermediates.[10][11][12]
Mitochondrial Toxicity: Uncoupling of Oxidative Phosphorylation
A central mechanism implicated in tolcapone-induced hepatotoxicity is the disruption of the mitochondrial respiratory chain.[5] Tolcapone acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[10] This uncoupling of oxidative phosphorylation leads to a decrease in cellular ATP levels and can trigger downstream events leading to cell death.[5][6] In contrast, entacapone is a significantly weaker mitochondrial toxicant and does not uncouple oxidative phosphorylation at clinically relevant concentrations.[6][8] The higher lipophilicity of tolcapone is thought to contribute to its greater ability to interfere with mitochondrial function.[10][13]
Formation of Reactive Metabolites
Evidence suggests that the biotransformation of tolcapone can lead to the formation of reactive metabolites that contribute to its hepatotoxicity.[12] Metabolism of tolcapone by cytochrome P450 enzymes can produce intermediates that are capable of forming covalent adducts with hepatic proteins, leading to cellular damage.[10][11][12] This bioactivation pathway has not been identified as a significant contributor to the toxicity of entacapone.[12]
Quantitative Experimental Data
The following tables summarize key quantitative data from in vitro and in vivo studies comparing the hepatotoxic effects of entacapone and tolcapone.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Assay | Tolcapone | Entacapone | Reference |
| HepG2 | MTT Reduction (50 µM) | 68.0 ± 6.7% viability | >96% viability | [10][11] |
| HepG2 | Lysosomal Activity (50 µM) | 86.5 ± 3.5% viability | >96% viability | [10][11] |
| HepaRG | ATP Content (IC50) | 100 ± 15 µM | >200 µM | [6] |
| HepaRG | Cytotoxicity (IC50) | 333 ± 45 µM | >200 µM | [6] |
| Primary Rat Hepatocytes | MTT Reduction (50 µM) | ~50% decrease | 49% decrease | [11] |
| Primary Rat Hepatocytes | Neutral Red Uptake (50 µM) | ~50% decrease | 20% decrease | [11] |
Table 2: In Vitro Mitochondrial Function Data
| Parameter | Tolcapone | Entacapone | Reference |
| Mitochondrial Respiration (HepaRG cells) | Inhibition of maximal complex I- and complex II-linked oxygen consumption | No inhibition | [6] |
| Mitochondrial Membrane Potential (Isolated rat liver mitochondria) | Disrupted at low µM concentrations | No effect at therapeutical concentrations | [8] |
| Reactive Oxygen Species (ROS) Production (HepG2 cells, 50 µM) | Significant increase | No significant change | [10][11] |
Table 3: In Vivo Data (Rats)
| Parameter | Tolcapone (50 mg/kg) | Entacapone (400 mg/kg) | Reference |
| Rectal Body Temperature (in combination with L-dopa and carbidopa) | Elevation (P < 0.01) | No effect | [8] |
| Liver Histopathology (300 and 500 mg/kg/day) | Centrolobular hypertrophy, mitochondrial swelling, reduced matrix density | No treatment-related findings | [9] |
| Skeletal Muscle Histopathology (300 and 500 mg/kg/day) | Mitochondrial swelling, reduced matrix density, intermyofibrillar edema | No treatment-related findings | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assays (MTT and Neutral Red)
-
Cell Culture: HepG2, HepaRG, or primary rat hepatocytes are cultured in appropriate media.
-
Drug Exposure: Cells are treated with varying concentrations of entacapone or tolcapone for a specified duration (e.g., 24 hours).
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product. The absorbance is measured spectrophotometrically to quantify cell viability.
-
Neutral Red (NR) Assay: Cells are incubated with Neutral Red dye, which is taken up and accumulates in the lysosomes of viable cells. The amount of dye extracted from the cells is quantified spectrophotometrically to assess cell viability.
Mitochondrial Function Assays
-
Oxygen Consumption Rate (OCR): OCR is measured using an extracellular flux analyzer (e.g., Seahorse XF). Cells are sequentially treated with mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Mitochondrial Membrane Potential: Isolated mitochondria are incubated with a fluorescent dye (e.g., rhodamine 123) that accumulates in the mitochondrial matrix in a membrane potential-dependent manner. A decrease in fluorescence indicates mitochondrial depolarization.
-
Reactive Oxygen Species (ROS) Production: Cells are loaded with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS. The fluorescence intensity is measured to quantify intracellular ROS levels.
In Vivo Rat Studies
-
Animal Model: Male Wistar rats are typically used.
-
Drug Administration: Entacapone, tolcapone, or a control vehicle is administered orally at specified doses for a defined period.
-
Body Temperature Measurement: Rectal temperature is measured at various time points after drug administration.
-
Histopathology: At the end of the study, liver and skeletal muscle tissues are collected, fixed, and processed for light microscopy and transmission electron microscopy to evaluate cellular and subcellular morphology.
Signaling Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms of hepatotoxicity for tolcapone and the comparative lack of toxicity for entacapone.
Caption: Proposed mechanism of tolcapone-induced hepatotoxicity.
Caption: Entacapone's limited impact on hepatotoxicity pathways.
Conclusion
The available evidence strongly indicates that the hepatotoxicity associated with tolcapone is multifactorial, with mitochondrial dysfunction through the uncoupling of oxidative phosphorylation being a key mechanism. The formation of reactive metabolites may also play a significant role. In contrast, entacapone's lower lipophilicity and different metabolic profile result in a much weaker interaction with mitochondrial processes and no significant production of reactive intermediates, explaining its superior hepatic safety profile. These findings underscore the importance of considering physicochemical properties and metabolic pathways in drug design and development to mitigate the risk of hepatotoxicity.
References
- 1. COMT inhibitors and liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolcapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Entacapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tolcapone in Parkinson's disease: liver toxicity and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The catechol-O-methyltransferase inhibitors tolcapone and entacapone uncouple and inhibit the mitochondrial respiratory chain in HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating Differences in the Hepatotoxic Potential of Tolcapone and Entacapone With DILIsym®, a Mechanistic Model of Drug‐Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of entacapone and tolcapone on mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Entacapone does not induce conformational changes in liver mitochondria or skeletal muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro metabolism of tolcapone to reactive intermediates: relevance to tolcapone liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Entacapone and Tolcapone for Catechol-O-Methyltransferase (COMT) Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, pharmacokinetics, and safety of two pivotal COMT inhibitors.
Entacapone and tolcapone are potent, reversible inhibitors of catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolic pathway of levodopa, the primary treatment for Parkinson's disease. By inhibiting COMT, these drugs prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability and extending its therapeutic effect in the brain. While both drugs share this fundamental mechanism, they exhibit significant differences in their pharmacokinetic profiles, clinical efficacy, and safety, making a detailed comparison essential for informed research and clinical application.
Mechanism of Action
Both entacapone and tolcapone act as competitive inhibitors of the COMT enzyme.[1] This enzyme is responsible for the methylation of catechols, including levodopa, converting it to 3-O-methyldopa (3-OMD). Elevated levels of 3-OMD can compete with levodopa for transport across the blood-brain barrier. By blocking this metabolic pathway, both drugs increase the plasma half-life of levodopa, leading to more sustained dopamine levels in the brain and alleviating the motor fluctuations often experienced by Parkinson's disease patients.[2][3]
A key distinction lies in their site of action. Entacapone's effects are primarily confined to the periphery, as it does not significantly cross the blood-brain barrier.[2][4] In contrast, tolcapone is capable of penetrating the central nervous system and therefore inhibits both peripheral and central COMT.[2][4]
In Vitro Potency and Inhibition
The inhibitory potential of entacapone and tolcapone against COMT has been quantified through in vitro studies, with IC50 values providing a measure of their potency.
| Inhibitor | Tissue | IC50 (nM) | Reference |
| Entacapone | Human Liver | 151 | [5] |
| Tolcapone | Human Liver | 773 | [5] |
| Entacapone | Rat Liver | 10.7 (Ki) | [6][7] |
| Tolcapone | Rat Liver | 10.0 (Ki) | [6][7] |
Interestingly, while some studies show entacapone to be more potent in certain assays, tolcapone's broader site of action and longer duration of effect contribute to its overall greater clinical efficacy.
Pharmacokinetic Profile
The pharmacokinetic properties of entacapone and tolcapone significantly influence their clinical use and dosing regimens.
| Parameter | Entacapone | Tolcapone | Reference |
| Bioavailability | 35% | 65% | [8] |
| Elimination Half-life | 0.3-0.4h (α-phase), 1.6-3.4h (β-phase) | 2-3 hours | [8] |
| Protein Binding | >98% | >99% | |
| Metabolism | Primarily isomerization and glucuronidation | Glucuronidation and methylation | [9] |
| Dosing Frequency | With each levodopa dose | Three times daily | [2] |
Tolcapone exhibits higher bioavailability and a longer elimination half-life compared to entacapone, contributing to a more sustained inhibition of COMT.[6][7][8]
Clinical Efficacy
Clinical trials have consistently demonstrated that both entacapone and tolcapone, when used as adjuncts to levodopa therapy, are superior to placebo in improving motor function in Parkinson's disease patients.[10][11] They effectively increase "ON" time (periods of good motor control) and decrease "OFF" time (periods of poor motor control).[10][11]
However, comparative studies and meta-analyses suggest that tolcapone provides a greater magnitude of improvement in both "ON" time and "OFF" time compared to entacapone.[8][10] In some cases, the improvements seen with tolcapone were approximately double those observed with entacapone.[8] Furthermore, long-term studies have indicated that tolcapone may have a more sustained efficacy in improving motor scores and reducing levodopa requirements.[12]
| Clinical Outcome | Entacapone | Tolcapone | Reference |
| Increase in "ON" time | Significant increase over placebo | Significantly greater increase than entacapone | [8][10][13] |
| Decrease in "OFF" time | Significant decrease over placebo | Significantly greater decrease than entacapone | [8][10][13] |
| Levodopa Dose Reduction | Possible | Often allows for significant reduction | [9] |
Safety and Adverse Effects
The primary concern and differentiating factor between the two drugs is hepatotoxicity. Tolcapone has been associated with a risk of serious liver damage, including fatal cases of fulminant hepatitis, which led to its withdrawal from the market in some countries and stringent monitoring requirements where it is available.[1][11] Entacapone is not associated with this risk of severe liver injury.[1]
Common side effects for both drugs are primarily dopaminergic in nature and result from the potentiation of levodopa. These include:
Diarrhea is another notable side effect, which appears to be more frequent and severe with tolcapone.[1]
Experimental Protocols
In Vitro COMT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (e.g., Entacapone, Tolcapone) against Catechol-O-Methyltransferase (COMT).
Materials:
-
Recombinant human COMT enzyme
-
Substrate: 3,4-dihydroxybenzoic acid (DHBA)
-
Co-factor: S-adenosyl-L-methionine (SAM)
-
Inhibitors: Entacapone, Tolcapone
-
Buffer: 50 mM Tris-HCl, pH 7.4
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Stop Solution: 0.1% formic acid in acetonitrile
-
96-well microplates
-
Incubator
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or UV detection
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human COMT in a suitable buffer.
-
Prepare stock solutions of DHBA, SAM, Entacapone, and Tolcapone in appropriate solvents.
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 1 mM DTT.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Reaction buffer
-
A fixed concentration of recombinant human COMT enzyme.
-
Varying concentrations of the inhibitor (Entacapone or Tolcapone) or vehicle control.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding a fixed concentration of DHBA and SAM to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
-
Terminate the reaction by adding the stop solution to each well.
-
-
Detection and Analysis:
-
Analyze the reaction mixture using HPLC to separate and quantify the product of the reaction (e.g., 3-methoxy-4-hydroxybenzoic acid).
-
Calculate the percentage of COMT inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Visualizations
Caption: COMT Inhibition Signaling Pathway.
Caption: In Vitro COMT Inhibition Assay Workflow.
Conclusion
Entacapone and tolcapone are both effective COMT inhibitors that play a valuable role in the management of Parkinson's disease by enhancing the efficacy of levodopa. Tolcapone generally demonstrates superior clinical efficacy due to its ability to inhibit both central and peripheral COMT and its longer duration of action. However, this increased efficacy is offset by a significant risk of hepatotoxicity, which necessitates careful patient selection and monitoring. Entacapone, with its favorable safety profile, remains a widely used and safer alternative for many patients. The choice between these two agents requires a careful consideration of the individual patient's clinical needs, risk factors, and the ability to adhere to monitoring requirements. Future research may focus on developing COMT inhibitors with the efficacy of tolcapone but the safety profile of entacapone.
References
- 1. worthe-it.co.za [worthe-it.co.za]
- 2. courses.edx.org [courses.edx.org]
- 3. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Non-Nitrocatechol Pan and Isoform Specific Catechol-O-methyltransferase Inhibitors and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of assay of catechol-O-methyltransferase activity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Entacapone Demonstrates Potent Antioxidant Activity, Outperforming Vitamins C and E in Key Assays
For Immediate Release
A comprehensive analysis of the antioxidant properties of the Parkinson's disease medication, entacapone acid, reveals its significant potential as a potent antioxidant, in some measures surpassing the activity of the well-established antioxidants, Vitamin C (ascorbic acid) and Vitamin E (alpha-tocopherol). This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the comparative antioxidant activities, supported by experimental data and methodologies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound, Vitamin C, and Vitamin E have been evaluated using various in vitro assays. The following tables summarize the key findings from a pivotal study directly comparing these three compounds.
Table 1: DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of antioxidants to scavenge free radicals.
| Compound | Concentration (µM) | DPPH Scavenging Activity (%) |
| This compound | 10 | 60%[1] |
| 20 | 83%[1] | |
| Vitamin C | 20 | 40%[2] |
| Vitamin E | 20 | 63%[2] |
As indicated by the data, this compound exhibited a significantly higher DPPH radical scavenging activity compared to both Vitamin C and Vitamin E at the same concentration.
Table 2: Hypochlorous Acid (HOCl) Scavenging Activity
Hypochlorous acid is a powerful oxidizing agent produced by the body's immune cells.
| Compound | Concentration (µM) | HOCl Scavenging Activity (%) | Comparative Potency |
| This compound | 2 | 40% | 8 to 20 times stronger than Vitamin C and E[2][1] |
| 10 | 88%[2] | ||
| Vitamin C | 2 | 3%[2] | |
| 10 | 11%[2] | ||
| Vitamin E | 2 | 2%[2] | |
| 10 | 10%[2] |
This compound demonstrated a markedly superior capacity to scavenge hypochlorous acid across the tested concentrations.
Table 3: Peroxynitrite (ONOO⁻) Scavenging Activity
Peroxynitrite is a potent reactive nitrogen species that can cause significant cellular damage.
| Compound | Concentration (µM) | ONOO⁻ Scavenging Activity (%) | Comparative Potency |
| This compound | 5 | 61% | 8% to 30% stronger than Vitamin C[2][1] |
| 10 | 73%[2] | ||
| 20 | 76%[2] | ||
| Vitamin C | 5-20 | Lower than Entacapone |
In the peroxynitrite scavenging assay, this compound was found to be more effective than Vitamin C.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
DPPH Radical Scavenging Assay
This assay measures the radical scavenging capacity of an antioxidant by its ability to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation : A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) is prepared in methanol.
-
Reaction Mixture : The antioxidant compound (Entacapone, Vitamin C, or Vitamin E) at various concentrations is added to the DPPH solution.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
ABTS Radical Generation : The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction : The antioxidant sample is added to the ABTS•+ working solution.
-
Measurement : The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation : The percentage of inhibition of absorbance is calculated relative to a control (without antioxidant).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.
-
FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O).
-
Reaction : The antioxidant sample is added to the FRAP reagent.
-
Incubation : The mixture is incubated at 37°C for a specific duration (e.g., 30 minutes).
-
Measurement : The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at 593 nm.
-
Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of ferrous sulfate.
Signaling Pathways and Mechanisms
The antioxidant activities of entacapone, Vitamin C, and Vitamin E are mediated through distinct yet sometimes overlapping mechanisms.
This compound: A Dual-Action Antioxidant
Entacapone is primarily known as a catechol-O-methyltransferase (COMT) inhibitor, a mechanism that is crucial in the treatment of Parkinson's disease. However, its potent direct antioxidant effects are attributed to its catechol structure . This structural motif is highly effective at scavenging free radicals by donating a hydrogen atom from one of its hydroxyl groups, thereby stabilizing the radical. The resulting entacapone radical is relatively stable and less reactive, effectively terminating the radical chain reaction.
Entacapone's dual antioxidant and COMT inhibition mechanisms.
Vitamin C (Ascorbic Acid): A Key Water-Soluble Antioxidant
Vitamin C is a potent water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS), including superoxide, hydroxyl radicals, and singlet oxygen. It donates electrons to these radicals, becoming an ascorbyl radical itself, which is relatively stable and can be regenerated back to ascorbic acid by other cellular antioxidants like glutathione.
Antioxidant and recycling pathway of Vitamin C.
Vitamin E (Alpha-Tocopherol): The Primary Lipid-Soluble Antioxidant
Vitamin E is the most important lipid-soluble antioxidant, primarily protecting cell membranes from lipid peroxidation. It is a chain-breaking antioxidant that intercepts peroxyl radicals, preventing the propagation of lipid peroxidation. The resulting tocopheryl radical is relatively unreactive and can be recycled back to its active form by Vitamin C.
Vitamin E's role in preventing lipid peroxidation.
Conclusion
The available data strongly suggest that this compound possesses potent direct antioxidant properties that, in several key assays, exceed those of the benchmark antioxidants Vitamin C and Vitamin E. Its ability to effectively scavenge a range of reactive oxygen and nitrogen species highlights its potential for further investigation in conditions associated with oxidative stress. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a valuable resource for researchers in the fields of pharmacology, drug discovery, and antioxidant research. Further studies are warranted to explore the full therapeutic potential of entacapone's antioxidant capabilities.
References
- 1. Entacapone is an Antioxidant More Potent than Vitamin C and Vitamin E for Scavenging of Hypochlorous Acid and Peroxynitrite, and the Inhibition of Oxidative Stress-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Entacapone is an Antioxidant More Potent than Vitamin C and Vitamin E for Scavenging of Hypochlorous Acid and Peroxynitrite, and the Inhibition of Oxidative Stress-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Entacapone Acid Assay
For researchers, scientists, and drug development professionals, the selection of a suitable analytical method for the quantification of active pharmaceutical ingredients (APIs) like Entacapone is a critical step in ensuring product quality and regulatory compliance. This guide provides an objective comparison of common analytical techniques used for Entacapone acid assay, supported by experimental data from published studies. The focus is on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and UV-Visible Spectrophotometry, with additional insights into the capabilities of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for impurity analysis.
Comparative Analysis of Analytical Method Performance
The performance of an analytical method is evaluated based on several key validation parameters as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH). The following tables summarize the quantitative performance of different analytical methods for the determination of Entacapone.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | UV Spectrophotometry Method | LC-MS/MS Method (for impurity) |
| Linearity Range | 50% to 150% of assay concentration (0.2 mg/mL)[1] | 251.67-755.01 µg/mL[2] | 3.0 to 20.0 µg/mL[3] | 0.250 ng/mL to 1.500 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[1] | Not explicitly stated, but linearity was established[2] | 0.99996[3] | Not explicitly stated, but a linear relationship was evaluated[4] |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | UV Spectrophotometry Method | LC-MS/MS Method (for impurity) |
| Accuracy (% Recovery) | 100.10%[1] | 100.60%[2] | Determined by standard addition method[3] | Within ±20% for 100% and 200% solutions, and ±30% for LOQ solution[4] |
| Precision (% RSD) | 0.45% (N=9)[1] | Repeatability and intermediate precision demonstrated[5] | Repeatability and intermediate precision established[3] | 9.892% at LOQ[4] |
Table 3: Comparison of Sensitivity (LOD & LOQ)
| Parameter | HPLC-UV Method 1 | UV Spectrophotometry Method | LC-MS/MS Method (for impurity) |
| Limit of Detection (LOD) | 0.05 µg/mL[1] | Not explicitly stated[3] | Not explicitly stated, but LOQ is very low[4] |
| Limit of Quantitation (LOQ) | 0.13 µg/mL[1] | Not explicitly stated[3] | 0.250 ng/mL[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the compared methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the assay of Entacapone in bulk drug and pharmaceutical formulations.
-
Instrumentation : A standard HPLC system equipped with a UV-Visible detector.
-
Column : A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1].
-
Mobile Phase : A mixture of a buffer solution and an organic solvent. A typical mobile phase consists of potassium phosphate buffer (pH 2.75, 30 mM) and methanol in a 50:50 (v/v) ratio[1].
-
Flow Rate : A flow rate of 1.0 mL/min is generally applied[1].
-
Detection Wavelength : UV detection is typically performed at 310 nm[1].
-
Sample Preparation : A stock solution of Entacapone is prepared by dissolving the substance in a suitable solvent like methanol, followed by dilution with the mobile phase to the desired concentration[1].
-
Validation Procedure : The method is validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, LOD, and LOQ[1][2].
UV-Visible Spectrophotometry
This method offers a simpler and faster alternative for the quantification of Entacapone, particularly in quality control settings.
-
Instrumentation : A UV-Visible spectrophotometer.
-
Solvent : Acetonitrile is a suitable solvent for dissolving Entacapone[3].
-
Analytical Wavelength : The absorbance is measured at the wavelength of maximum absorption (λmax) of Entacapone, which is around 305 nm in acetonitrile[3].
-
Sample Preparation : A stock solution of Entacapone is prepared in the chosen solvent and then diluted to fall within the linear range of the instrument[3].
-
Validation Procedure : Validation includes specificity (ensuring no interference from excipients), linearity, accuracy (often by the standard addition method), precision, and robustness[3]. A study comparing this method to an HPLC method found no significant difference in the quantification of Entacapone[3].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
While overkill for a simple assay of the main component, LC-MS/MS is a powerful tool for quantifying impurities, especially genotoxic impurities, at very low levels.
-
Instrumentation : An LC system coupled to a tandem mass spectrometer.
-
Column : A Zorbax SB Aq column (4.6 x 250 mm, 5 µm) has been used[4].
-
Mobile Phase : A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is employed[4].
-
Detection : The detection is highly sensitive and specific, based on the mass-to-charge ratio of the target analyte and its fragments[4].
-
Application : This method was developed to quantify the genotoxic impurity 2-Chloro-N,N'-diethylacetamide (CDEA) in Entacapone, achieving a very low limit of quantification (LOQ) of 0.250 ng/mL[4]. This highlights the superior sensitivity of LC-MS/MS compared to HPLC-UV for trace analysis.
Visualizing Method Validation and Cross-Validation Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of a cross-validation study and the relationship between key analytical method validation parameters.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Interrelationship of Key Analytical Method Validation Parameters.
References
In Vitro Cytotoxicity of Entacapone vs. Tolcapone: A Comparative Analysis
A detailed examination of the in vitro cytotoxic profiles of the catechol-O-methyltransferase (COMT) inhibitors, Entacapone and Tolcapone, reveals significant differences in their effects on cell viability, primarily linked to mitochondrial function. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these two compounds.
Tolcapone and Entacapone are both utilized as adjuncts to levodopa in the management of Parkinson's disease.[1] However, the clinical application of Tolcapone has been restricted due to concerns about hepatotoxicity.[1][2] In vitro studies have consistently demonstrated that Tolcapone exhibits a greater cytotoxic potential compared to Entacapone across a variety of cell lines. This difference is largely attributed to Tolcapone's ability to uncouple mitochondrial oxidative phosphorylation, a mechanism not observed with Entacapone at clinically relevant concentrations.[3][4]
Quantitative Cytotoxicity Data
The following tables summarize the comparative cytotoxicity of Entacapone and Tolcapone in different in vitro models.
Table 1: Cytotoxicity in Primary Rat Hepatocytes
| Compound | Concentration (µM) | Cell Viability (MTT Assay) | Cell Viability (Neutral Red Uptake) |
| Tolcapone | 10 | Significant Decrease | Significant Decrease |
| 50 | >50% decline (p < 0.001) | >50% decline (p < 0.001) | |
| Entacapone | 10 | No Significant Decrease | No Significant Decrease |
| 50 | ~49% decrease (p < 0.001) | ~20% decrease (p < 0.01) |
Data sourced from studies on freshly isolated primary rat hepatocytes.[2][5] A clear difference in the cytotoxic profiles was noted at 10 and 50 μM concentrations.[2][5]
Table 2: Cytotoxicity in Human Cell Lines
| Cell Line | Compound | Concentration (µM) | Effect on Cell Viability |
| SH-SY5Y (Human Neuroblastoma) | Tolcapone | Not specified | Toxic, profound reduction in ATP synthesis |
| Entacapone | Not specified | Not toxic | |
| Caco-2 (Human Intestinal) | Tolcapone | 50 | 68.0 ± 6.7% (MTT), 86.5 ± 3.5% (NRU) |
| Entacapone | 50 | >96% (both assays) | |
| HepG2 (Human Hepatocellular Carcinoma) | Tolcapone | 10 | Significant decrease |
| 50 | Significant decrease | ||
| Entacapone | 10 | >85.9% (MTT) | |
| 50 | >85.9% (MTT), >91.1% (NRU) |
Data from studies on various human cell lines demonstrate the consistent trend of Tolcapone's higher cytotoxicity compared to Entacapone.[1][2][5]
Mechanism of Cytotoxicity: Mitochondrial Uncoupling
The primary mechanism underlying Tolcapone's cytotoxicity is its action as an uncoupler of the mitochondrial respiratory chain.[1][6] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The increased lipophilicity of Tolcapone compared to Entacapone is thought to facilitate its diffusion across mitochondrial membranes, contributing to its more potent toxic effect.[2]
In contrast, Entacapone does not significantly affect the mitochondrial membrane potential at therapeutic concentrations.[3][4] This fundamental difference in mitochondrial interaction is a key determinant of their distinct cytotoxic profiles.
Figure 1. Mechanism of Tolcapone-induced mitochondrial uncoupling.
Experimental Protocols
The data presented in this guide are based on the following key experimental methodologies:
1. Cell Culture and Treatment:
-
Cell Lines:
-
Drug Exposure: Cells were incubated with varying concentrations of Entacapone and Tolcapone for defined periods, typically 24 hours or more.
2. Cytotoxicity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the supravital dye neutral red into the lysosomes of living cells.
-
ATP Synthesis Measurement: Cellular ATP levels were quantified to directly assess the impact of the compounds on mitochondrial energy production.[1]
Figure 2. General experimental workflow for in vitro cytotoxicity comparison.
Conclusion
The in vitro evidence consistently indicates that Tolcapone is significantly more cytotoxic than Entacapone. This difference is primarily due to Tolcapone's ability to uncouple mitochondrial oxidative phosphorylation, leading to a reduction in ATP synthesis and subsequent cell death. Entacapone does not exhibit this mitochondrial toxicity at comparable concentrations. These findings provide a mechanistic basis for the different safety profiles observed clinically and underscore the importance of evaluating mitochondrial function in drug development.
References
- 1. Differences in toxicity of the catechol-O-methyl transferase inhibitors, tolcapone and entacapone to cultured human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of entacapone and tolcapone on mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating Differences in the Hepatotoxic Potential of Tolcapone and Entacapone With DILIsym®, a Mechanistic Model of Drug‐Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Entacapone's Anti-Amyloidogenic Properties: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-amyloidogenic properties of entacapone, a catechol-O-methyltransferase (COMT) inhibitor primarily used in the treatment of Parkinson's disease. Recent research has highlighted its potential to inhibit the aggregation of amyloidogenic proteins, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's. This document compares entacapone's efficacy with its structural analog, tolcapone, and other catechol-containing compounds, supported by experimental data and detailed protocols.
Comparative Efficacy in Inhibiting Amyloid-β Fibrillization
Entacapone and its related compound, tolcapone, have demonstrated potent inhibitory effects on the fibrillization of amyloid-beta (Aβ) and alpha-synuclein (α-syn), the primary components of amyloid plaques in Alzheimer's disease and Lewy bodies in Parkinson's disease, respectively.[1][2] The anti-amyloidogenic activity of these compounds is attributed to their catechol moiety.[1][2]
A key study by Di Giovanni et al. (2010) provides a direct comparison of entacapone, tolcapone, and other catechol-containing compounds in inhibiting the aggregation of Aβ42. The following table summarizes the quantitative data from this study, showcasing the percentage of inhibition of Aβ42 fibrillization after 48 hours of incubation.
| Compound | Concentration (20 µM) | Aβ42 Fibrillization Inhibition (%) |
| Entacapone | 20 µM | ≥50% |
| Tolcapone | 20 µM | ≥50% |
| Quercetin | 20 µM | ≥50% |
| Caffeic Acid | 20 µM | ≥50% |
| Gallic Acid | 20 µM | ≥50% |
| Pyrogallol | 20 µM | ≥50% |
| Dopamine | 20 µM | ≥50% |
Data extracted from Di Giovanni et al., J Biol Chem, 2010.[1]
The study also demonstrated that entacapone and tolcapone protect against the cytotoxicity induced by Aβ42 aggregation in PC12 cells.[1]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-amyloidogenic properties of entacapone and its alternatives.
Amyloid-β Fibrillization Assay (Thioflavin T Assay)
This assay is widely used to monitor the formation of amyloid fibrils in vitro. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Lyophilized Aβ42 peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Test compounds (e.g., entacapone, tolcapone) dissolved in DMSO
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Protocol:
-
Aβ42 Preparation:
-
Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP to form a peptide film.
-
Store the peptide film at -20°C.
-
Prior to the assay, dissolve the Aβ42 film in DMSO to a concentration of 5 mM.
-
Dilute the Aβ42 stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 10 µM).
-
-
Incubation:
-
In a 96-well plate, mix the Aβ42 solution with the test compounds at various concentrations (e.g., 0.5:1, 1:1, 2:1 molar ratio of compound to Aβ42). Include a control with Aβ42 and DMSO vehicle.
-
Incubate the plate at 37°C with continuous gentle agitation for a specified period (e.g., 24, 48 hours).
-
-
Thioflavin T Measurement:
-
At designated time points, add ThT stock solution to each well to a final concentration of ~10 µM.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer and ThT.
-
Calculate the percentage of inhibition by comparing the fluorescence of samples with test compounds to the control (Aβ42 alone).
-
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM is used to visualize the morphology of amyloid fibrils and to assess the effect of inhibitors on fibril formation.
Materials:
-
Aβ42 aggregation reaction mixtures (from the fibrillization assay)
-
Carbon-coated copper grids
-
Uranyl acetate or phosphotungstic acid (negative stains)
-
Transmission Electron Microscope
Protocol:
-
Sample Preparation:
-
Apply a small aliquot (e.g., 5-10 µL) of the Aβ42 aggregation mixture onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick off the excess sample with filter paper.
-
-
Negative Staining:
-
Wash the grid by floating it on a drop of distilled water.
-
Apply a drop of negative stain (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.
-
Remove the excess stain with filter paper.
-
-
Imaging:
-
Allow the grid to air dry completely.
-
Examine the grid under a transmission electron microscope to visualize the presence and morphology of amyloid fibrils.
-
Cell Viability Assay (MTT Assay)
This assay assesses the protective effect of compounds against the cytotoxicity induced by amyloid aggregates.
Materials:
-
PC12 or SH-SY5Y cells (or other suitable neuronal cell lines)
-
Cell culture medium
-
Aβ42 oligomers or fibrils
-
Test compounds (e.g., entacapone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at ~570 nm)
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with pre-aggregated Aβ42 in the presence or absence of the test compounds at various concentrations.
-
Include a control group of untreated cells and cells treated with the vehicle.
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the untreated control.
-
Visualizations
Signaling Pathway
Caption: Amyloid cascade hypothesis and the inhibitory action of entacapone.
Experimental Workflow
References
A Comparative Guide to the Long-Term Safety and Efficacy of Entacapone for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term safety and efficacy of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, for the treatment of Parkinson's disease. It offers an objective comparison with alternative therapeutic agents, supported by experimental data from pivotal clinical trials. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for Parkinson's disease.
Executive Summary
Mechanism of Action
Entacapone is a selective and reversible inhibitor of COMT, an enzyme involved in the peripheral metabolism of levodopa. By inhibiting COMT, Entacapone increases the plasma half-life of levodopa, leading to more sustained plasma levels and enhanced central dopaminergic stimulation.[1][2][3] This mechanism effectively extends the therapeutic window of each levodopa dose, thereby alleviating the motor fluctuations commonly seen in advanced Parkinson's disease.
Long-Term Efficacy of Entacapone
Multiple long-term clinical trials have consistently demonstrated the sustained efficacy of Entacapone in managing motor fluctuations in Parkinson's disease patients.
Key Efficacy Endpoints
The primary measures of efficacy in these trials include the change in daily "on" time (the period when the medication is effective and symptoms are controlled) and "off" time (the period when medication is not working well and symptoms return).
| Study | Duration | Change in "On" Time (vs. Placebo) | Change in "Off" Time (vs. Placebo) | Levodopa Dose Reduction | Reference |
| NOMECOMT | 6 Months | +1.4 hours/day | -1.1 hours/day | -102 mg/day | [4] |
| CELOMEN | 6 Months | +1.2 hours/day | -1.0 hours/day | -81 mg/day | [5][6] |
| 3-Year Open-Label Extension of NOMECOMT | 3 Years | Sustained increase in duration of levodopa benefit (from 2.1 to 2.8 hours) | Not reported as primary endpoint | -41 mg/day from baseline | [7] |
| 12-Month Safety Study | 12 Months | Increased interval between morning levodopa doses by 17% | Not reported as primary endpoint | -55 mg/day (in fluctuating patients) | [8][9] |
Experimental Protocol: The NOMECOMT Study
The Nordic "NOMECOMT" study was a pivotal, 6-month, randomized, double-blind, placebo-controlled, parallel-group trial that enrolled 171 Parkinson's disease patients with wearing-off motor fluctuations.[4]
Methodology:
-
Patient Population: Patients with idiopathic Parkinson's disease experiencing end-of-dose "wearing-off" phenomena.
-
Study Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment Arms:
-
Entacapone 200 mg administered with each daily levodopa dose.
-
Placebo administered with each daily levodopa dose.
-
-
Primary Efficacy Measures:
-
Change in the total daily "on" time, as recorded in patient home diaries.
-
Change in the total daily "off" time, as recorded in patient home diaries.
-
-
Secondary Efficacy Measures:
-
Unified Parkinson's Disease Rating Scale (UPDRS) scores.
-
Changes in daily levodopa dosage.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiography (ECG), and laboratory parameters.
Long-Term Safety of Entacapone
The long-term safety profile of Entacapone has been well-established through numerous clinical trials and post-marketing surveillance.
Common Adverse Events
The most frequently reported adverse events are dopaminergic in nature, resulting from the enhanced effect of levodopa.[7][8]
| Adverse Event | Frequency in Entacapone Group | Frequency in Placebo Group | Management | Reference |
| Dyskinesia | ~34% | ~26% | Levodopa dose reduction | [5] |
| Nausea | ~10-20% | ~5% | Levodopa dose reduction | [5][7] |
| Insomnia | ~30% | Not specified | Symptomatic treatment | [7] |
| Dizziness | ~20% | Not specified | Symptomatic treatment | [7] |
| Hallucinations | ~14% | Not specified | Levodopa dose reduction | [7] |
| Diarrhea | ~8% | ~4% | Typically self-limiting | [5] |
| Urine Discoloration | Common | Rare | Harmless, due to drug metabolite | [8][9] |
Discontinuation Rates
Discontinuation due to adverse events in long-term studies is relatively low, with one 3-year study reporting a 14% discontinuation rate.[7]
Comparison with Alternative Treatments
Entacapone is one of several options for managing motor fluctuations in Parkinson's disease. A comparison with other classes of drugs is essential for informed clinical decision-making.
| Drug Class | Examples | Mechanism of Action | Key Efficacy Benefits | Common Long-Term Side Effects |
| COMT Inhibitors | Entacapone, Tolcapone, Opicapone | Inhibit catechol-O-methyltransferase, prolonging levodopa half-life. | Increased "on" time, decreased "off" time. | Dyskinesia, nausea, diarrhea. Tolcapone carries a risk of hepatotoxicity.[10] |
| MAO-B Inhibitors | Selegiline, Rasagiline | Inhibit monoamine oxidase B, reducing dopamine breakdown in the brain. | Modest symptomatic benefit, may delay the need for levodopa. | Nausea, headache, confusion, potential for serotonin syndrome with certain medications. |
| Dopamine Agonists | Pramipexole, Ropinirole, Rotigotine | Directly stimulate dopamine receptors in the brain. | Effective as monotherapy in early PD and as adjuncts in later stages. | Somnolence, hallucinations, impulse control disorders, orthostatic hypotension. |
Conclusion
Long-term treatment with Entacapone has consistently been shown to be a safe and effective strategy for managing motor fluctuations in patients with Parkinson's disease. Its well-defined mechanism of action, predictable efficacy in extending the benefit of levodopa, and manageable safety profile make it a valuable tool in the therapeutic armamentarium. While alternative treatments such as other COMT inhibitors, MAO-B inhibitors, and dopamine agonists offer different mechanisms and side-effect profiles, Entacapone remains a cornerstone of adjunctive therapy for patients experiencing "wearing-off." Future research should continue to explore optimal combination strategies and patient stratification to further personalize the management of Parkinson's disease.
References
- 1. Long-term studies of dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of tolcapone in the long-term use in Parkinson disease: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]
- 4. Entacapone enhances the response to levodopa in parkinsonian patients with motor fluctuations. Nomecomt Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of adjunctive tolcapone treatment in patients with early Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of entacapone in Parkinson's disease patients with suboptimal levodopa response: a 6-month randomized placebo-controlled double-blind study in Germany and Austria (Celomen study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Entacapone improves the pharmacokinetic and therapeutic response of controlled release levodopa/carbidopa in Parkinson's patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of entacapone, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Entacapone Acid: A Guide for Laboratory Professionals
Proper management and disposal of Entacapone acid are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly, in accordance with established safety protocols.
Core Safety and Disposal Information
This compound, a catechol-O-methyltransferase (COMT) inhibitor, requires careful handling to mitigate potential risks. Adherence to federal, state, and local regulations for pharmaceutical waste disposal is mandatory.[1] The primary recommended method for the disposal of this compound is incineration by a licensed hazardous material disposal company.[2]
| Parameter | Guideline | Citation |
| Recommended Disposal Method | Chemical incinerator equipped with an afterburner and scrubber. | [3] |
| Personal Protective Equipment (PPE) | Nitrile or neoprene gloves, protective goggles, normal working clothes. In case of dust, use a P3 respirator. | [3] |
| Environmental Precautions | Avoid release into the environment. Do not allow to enter sewers or surface/ground water. | [1][4][5] |
| Spill Containment | Prevent further leakage or spillage if safe to do so. | [6] |
| Spill Cleanup | Vacuum or sweep material into an appropriate container for disposal. Avoid generating airborne dust. | [1][2] |
| Regulatory Framework (U.S.) | EPA Resource Conservation and Recovery Act (RCRA), specifically 40 CFR Part 266 Subpart P for healthcare facilities. | [7][8] |
| Sewer Disposal | Prohibited for hazardous waste pharmaceuticals under EPA regulations. | [9][10] |
Protocol for Spill Cleanup and Disposal
This protocol outlines the standard operating procedure for managing a spill of this compound in a laboratory setting.
1.0 Objective
To safely clean and decontaminate an area following a spill of this compound and to ensure its proper disposal.
2.0 Materials
-
Personal Protective Equipment (PPE):
-
Nitrile or neoprene gloves
-
Safety goggles
-
Lab coat
-
NIOSH/MSHA approved respirator (if significant dust is present)
-
-
Spill Kit:
-
Absorbent pads
-
Broom and dustpan or a vacuum cleaner with a HEPA filter
-
Sealable, labeled hazardous waste container
-
Decontamination solution (e.g., soap and water)
-
Waste bags for contaminated PPE
-
3.0 Procedure
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
If the spill is substantial or if there is a risk of airborne dust, evacuate the area and contact the designated safety officer.
-
Ensure the area is well-ventilated.
-
-
Donning PPE:
-
Put on a lab coat, safety goggles, and double-glove with nitrile or neoprene gloves.
-
If there is a potential for inhaling dust, a NIOSH/MSHA-approved respirator is required.
-
-
Containment and Cleanup:
-
Decontamination:
-
Wipe the spill area with a cloth dampened with soap and water.
-
Rinse the area with clean water.
-
Place all cleaning materials (absorbent pads, cloths) into the hazardous waste container.
-
-
Waste Disposal:
-
Personal Hygiene:
-
Thoroughly wash hands with soap and water after removing PPE.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. ajantapharmausa.com [ajantapharmausa.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. fermion.fi [fermion.fi]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. gps.mylwebhub.com [gps.mylwebhub.com]
- 7. EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule: Quarles Law Firm, Attorneys, Lawyers [quarles.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. epa.gov [epa.gov]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Entacapone acid
This document provides crucial safety protocols and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Entacapone acid. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires careful preparation and execution. The following procedural steps are designed to mitigate risks associated with its handling, from initial preparation to final disposal.
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Confirm that all required personal protective equipment (PPE) is available and in good condition.
-
Keep the container tightly closed when not in use.[1]
2. Safe Handling:
-
Avoid direct contact with skin and eyes.[1]
-
Minimize the generation of dust when handling the powdered form.[2][3] If there is a risk of dust formation, use a respirator.[1]
-
Avoid breathing in dust, fumes, or vapors.[3]
-
Wash hands thoroughly after handling the substance.
3. Storage:
-
Store this compound in a tightly sealed container.
-
Follow any specific storage temperature requirements listed on the product insert.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA-approved respirator (P3) with a minimum protection factor of 20.[1] | Required for open handling or when dust may be generated to prevent respiratory irritation.[1][4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or neoprene).[1][5] | To prevent skin contact and potential irritation.[4] |
| Eye Protection | Protective safety goggles or glasses with side shields.[1][6] | To protect eyes from dust particles and splashes, preventing serious eye irritation.[4] |
| Skin and Body Protection | Standard lab coat or normal working clothes.[1] | To protect skin from accidental contact. |
Emergency and First Aid Procedures
Immediate and appropriate responses to exposure are critical.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the individual to fresh air and keep them at rest in a comfortable breathing position.[1] If breathing is difficult or stops, provide artificial respiration.[3] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth thoroughly with water.[5][6] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[4] |
Spill and Disposal Plan
Accidental Release Measures: In the event of a spill, evacuate unnecessary personnel from the area.[6] Those involved in cleanup must wear appropriate PPE.[6] Carefully collect the spilled powder without creating dust and place it into a tightly closed, labeled container for disposal.[1][2] Clean the spill area thoroughly.[2] Avoid releasing the substance into the environment and prevent it from entering drains or surface water.[1][4][5]
Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2][6]
-
Disposal by incineration is the recommended method.[2]
-
Do not allow the product to be released into the sewer system or surface waters.[6]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound, including emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
